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Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the synergistic application of modern spectroscopic techniques, chemical derivatization, and definitive crystallographic analysis to unambiguously determine the molecule's three-dimensional structure. Each step is underpinned by field-proven insights and authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

The compound , 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, presents a common yet critical challenge in organic and medicinal chemistry: the unambiguous determination of its molecular structure. The presence of a stereocenter at the C1 position of the cyclohexane ring, coupled with the electronic effects of the chlorophenyl and aldehyde functionalities, necessitates a multi-faceted analytical approach. This guide will systematically detail the process, from initial purity assessment to the final confirmation of atomic connectivity and stereochemistry.

The Strategic Workflow for Structure Elucidation

A robust strategy for structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Our approach is designed as a self-validating system, where each piece of evidence corroborates the others, leading to a single, irrefutable structural assignment.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_chemical Chemical Confirmation cluster_definitive Definitive Structure Purity Purity Assessment (HPLC/TLC) Elemental Elemental Analysis Purity->Elemental Initial Characterization NMR NMR Spectroscopy (1H, 13C, 2D) Elemental->NMR MS Mass Spectrometry (EI/ESI) NMR->MS IR Infrared Spectroscopy MS->IR Derivatization Chemical Derivatization (2,4-DNPH) IR->Derivatization Functional Group Confirmation Xray Single-Crystal X-ray Crystallography Derivatization->Xray Final Confirmation

Caption: Strategic workflow for the structure elucidation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Spectroscopic Interrogation: A Triumvirate of Techniques

Spectroscopy forms the cornerstone of modern structure elucidation.[1][2][3] By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about the chemical environment of individual atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.65s1HAldehydic proton (-CHO)
7.35d2HAromatic protons (ortho to Cl)
7.28d2HAromatic protons (meta to Cl)
2.20 - 2.35m2HCyclohexane protons (axial, adjacent to C1)
1.85 - 2.00m2HCyclohexane protons (equatorial, adjacent to C1)
1.50 - 1.75m6HRemaining cyclohexane protons

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
202.5Aldehydic carbon (C=O)
142.8Aromatic carbon (C-Cl)
134.2Quaternary aromatic carbon (ipso to cyclohexane)
129.0Aromatic carbons (ortho to Cl)
128.5Aromatic carbons (meta to Cl)
55.4Quaternary cyclohexane carbon (C1)
35.2Cyclohexane carbons (adjacent to C1)
25.8Cyclohexane carbons
23.1Cyclohexane carbon

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A 45° pulse width, a 2-second relaxation delay, and an acquisition time of 1.5 seconds are recommended. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the crucial information of the molecule's mass and its fragmentation pattern upon ionization, offering clues to its substructures.[4][5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Proposed Fragment
222/22430/10[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern)
193/19540/13[M-CHO]⁺
141/143100/33[C₆H₄Cl-C]⁺ (Chlorophenyl moiety with an attached carbon)
111/11360/20[C₆H₄Cl]⁺ (Chlorophenyl cation)
8150[C₆H₉]⁺ (Cyclohexenyl cation)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structure of the fragments. The characteristic 3:1 isotopic pattern for chlorine should be evident in chlorine-containing fragments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]

Predicted Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3090MediumAromatic C-H stretch
2930, 2855StrongAliphatic C-H stretch (cyclohexane)
2820, 2720Medium, weakAldehydic C-H stretch (Fermi doublet)
1725StrongC=O stretch (aldehyde)
1595, 1490MediumAromatic C=C stretch
1090StrongC-Cl stretch
825Strongpara-disubstituted benzene C-H out-of-plane bend

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chemical Confirmation: Derivatization of the Aldehyde

To unequivocally confirm the presence of the aldehyde functional group, a chemical derivatization reaction can be performed. The reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a colored hydrazone is a classic and reliable test.[6][7]

DNPH_Reaction Reactants 1-(4-Chlorophenyl)cyclohexanecarbaldehyde 2,4-Dinitrophenylhydrazine Product 1-(4-Chlorophenyl)cyclohexanecarbaldehyde 2,4-dinitrophenylhydrazone (Colored Precipitate) Reactants->Product Acid Catalyst (H⁺)

Caption: Reaction of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde with 2,4-DNPH.

Experimental Protocol: 2,4-DNPH Derivatization

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid.

  • Reaction: Add a few drops of the compound to the 2,4-DNPH reagent in a test tube.

  • Observation: The formation of a yellow to orange-red precipitate indicates the presence of an aldehyde or ketone.

  • Characterization: The precipitate can be isolated, purified by recrystallization, and its melting point determined. The melting point of the derivative is a characteristic physical property that can be used for identification.

The Definitive Answer: Single-Crystal X-ray Crystallography

While the combination of spectroscopic and chemical data provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[3][5][8] This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data until a satisfactory agreement is reached.

  • Structure Validation and Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters can be calculated. This will confirm the connectivity of the 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, the para substitution on the phenyl ring, and the relative stereochemistry at the C1 position.

Conclusion: A Unified Structural Narrative

The structure elucidation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a testament to the power of a multi-technique analytical approach. The convergence of data from NMR, MS, and IR spectroscopy provides a detailed and self-consistent picture of the molecule's connectivity and functional groups. Chemical derivatization offers a robust confirmation of the aldehyde functionality. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing a definitive and high-resolution three-dimensional model of the molecule. By following this logical and self-validating workflow, researchers can confidently and unambiguously determine the structure of novel and known chemical entities.

References

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved March 7, 2026, from [Link]

  • Structure Elucidation - Online Organic Chemistry Tutor. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure Elucidation Definition - Organic Chemistry II... - Fiveable. (n.d.). Retrieved March 7, 2026, from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved March 7, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved March 7, 2026, from [Link]

  • Brady's test for aldehydes and ketones | Class experiment | RSC Education. (n.d.). Retrieved March 7, 2026, from [Link]

  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.). Retrieved March 7, 2026, from [Link]

  • Testing for the carbonyl group using Brady's reagent (2,4-DNP). (n.d.). Retrieved March 7, 2026, from [Link]

  • Test for Aldehydes: Chemical Reactions, Procedure & Observation - EMBIBE. (2023, January 24). Retrieved March 7, 2026, from [Link]

  • 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. - Allen. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tests for Aldehydes and Ketones - BYJU'S. (2019, October 9). Retrieved March 7, 2026, from [Link]

  • Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 23). Retrieved March 7, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Physical and chemical characteristics of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Physical and Chemical Characteristics of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist in medicinal chemistry and synthetic development, I...

Author: BenchChem Technical Support Team. Date: March 2026

Physical and Chemical Characteristics of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in medicinal chemistry and synthetic development, I frequently encounter sterically demanding building blocks that require precise kinetic control during functionalization. 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (CAS: 1267278-69-2) is a prime example of such a compound[1]. Featuring a quaternary stereocenter that bears both an electron-withdrawing para-chlorophenyl group and a reactive formyl moiety—all conformationally locked within a cyclohexane ring—this aldehyde serves as a critical intermediate for synthesizing complex, sterically hindered amines and alcohols.

This whitepaper details the physicochemical properties, structural dynamics, and validated synthetic protocols required to successfully generate and utilize this compound in drug development workflows.

Molecular Identity & Fundamental Properties

To establish a baseline for analytical and synthetic workflows, the fundamental quantitative properties of the aldehyde and its primary precursor are summarized below.

Table 1: Physicochemical Data and Identity

Property Value
IUPAC Name 1-(4-chlorophenyl)cyclohexane-1-carbaldehyde
CAS Registry Number 1267278-69-2
Molecular Formula C₁₃H₁₅ClO
Molecular Weight 222.71 g/mol
Physical State Viscous liquid to low-melting solid
LogP (Predicted) ~3.8 - 4.2

| Primary Precursor | 1-(4-Chlorophenyl)cyclohexanecarbonitrile (CAS: 64399-28-6) |

Data supported by commercial chemical databases including Key Organics[1] and SIELC Technologies[2].

Structural & Chemical Characteristics

The reactivity of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is entirely dictated by its unique three-dimensional architecture. Understanding these structural constraints is paramount for designing successful downstream reactions.

  • Profound Steric Hindrance: The quaternary carbon (C1 of the cyclohexane ring) is exceptionally crowded. The bulky 4-chlorophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the cyclohexane protons. Consequently, the formyl (-CHO) group is forced into the axial position. This axial trajectory shields the carbonyl carbon, meaning nucleophilic attacks (e.g., via the Bürgi-Dunitz trajectory) require highly reactive nucleophiles or elevated temperatures to overcome the steric barrier.

  • Electronic Effects: The para-chloro substitution on the phenyl ring exerts a mild electron-withdrawing inductive effect (-I). While this slightly increases the electrophilicity of the adjacent quaternary carbon, the formyl carbon itself remains relatively insulated. However, this -I effect is crucial during the synthesis of the compound, as it stabilizes the intermediate iminium species prior to hydrolysis.

Synthetic Pathways & Mechanistic Insights

The most reliable method for generating this sterically hindered aldehyde is the controlled reduction of its corresponding nitrile, 1-(4-Chlorophenyl)cyclohexanecarbonitrile [3]. Standard hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will over-reduce the nitrile directly to a primary amine. To trap the intermediate at the aldehyde oxidation state, we must use Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures.

Synthesis A 1-(4-Chlorophenyl) cyclohexanecarbonitrile (CAS: 64399-28-6) B DIBAL-H Addition (-78°C, Toluene) A->B 1.1 eq DIBAL-H C Aluminum Iminium Intermediate B->C Reduction D Aqueous Acid Hydrolysis (10% HCl, 0°C) C->D Quench E 1-(4-Chlorophenyl) cyclohexanecarbaldehyde (CAS: 1267278-69-2) D->E Hydrolysis

Figure 1: Synthetic workflow for the controlled reduction of the nitrile precursor to the target aldehyde.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an in-process validation check to ensure reaction fidelity.

Reagents Required:

  • 1-(4-Chlorophenyl)cyclohexanecarbonitrile (1.0 eq)[2]

  • DIBAL-H (1.0 M solution in Toluene, 1.1 eq)

  • Anhydrous Toluene (Solvent)

  • 10% Aqueous HCl (Hydrolysis agent)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Dissolve 1.0 eq of 1-(4-Chlorophenyl)cyclohexanecarbonitrile in anhydrous toluene under an argon atmosphere.

    • Causality: Toluene is chosen as a non-coordinating solvent. Unlike THF, it prevents the premature breakdown of the DIBAL-H dimeric complex, ensuring a controlled, slow hydride transfer.

  • Cryogenic Reduction: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.1 eq of DIBAL-H dropwise over 30 minutes.

    • Causality: Maintaining -78°C is critical. At this temperature, the hydride attacks the nitrile to form a stable aluminum iminium complex. The low thermal energy prevents a second hydride transfer, completely halting over-reduction to the amine.

  • In-Process Validation 1 (TLC): After 2 hours, sample the reaction. Run a TLC (Hexane:EtOAc 9:1). The complete disappearance of the UV-active nitrile spot confirms quantitative conversion to the intermediate.

  • Quenching & Hydrolysis: Slowly add a small volume of EtOAc at -78°C to quench any unreacted DIBAL-H. Warm the reaction to 0°C and vigorously stir in 10% aqueous HCl for 1 hour.

    • Causality: The intermediate is a robust N-Al complex. Acidic hydrolysis is strictly required to break the nitrogen-aluminum bond and hydrolyze the resulting imine into the final aldehyde.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • In-Process Validation 2 (NMR): Analyze the crude product via ¹H NMR. The synthesis is validated by the appearance of a distinct, sharp singlet at δ 9.4–9.6 ppm , confirming the presence of the formyl proton.

Downstream Applications in Drug Development

Once isolated, 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is primarily utilized to generate proprietary, sterically hindered pharmacophores. Because the aldehyde is shielded, reactions like reductive amination require specialized conditions (e.g., using Sodium triacetoxyborohydride, NaBH(OAc)₃, in mildly acidic media) to force the formation of the iminium ion prior to reduction.

Reactivity Aldehyde 1-(4-Chlorophenyl)cyclohexanecarbaldehyde RedAmin Reductive Amination (Primary/Secondary Amines) Aldehyde->RedAmin NaBH(OAc)3 Grignard Grignard Addition (Alkyl/Aryl Halides) Aldehyde->Grignard RMgX, THF Wittig Wittig Olefination (Phosphonium Ylides) Aldehyde->Wittig Base, THF AmineProd Sterically Hindered Amine Derivatives RedAmin->AmineProd AlcoholProd Secondary Alcohols (Diastereoselective) Grignard->AlcoholProd AlkeneProd Substituted Alkenes Wittig->AlkeneProd

Figure 2: Downstream chemical reactivity and primary applications in drug development.

References

  • "1-(4-Chlorophenyl)cyclohexanecarbonitrile (CAS: 64399-28-6)", SIELC Technologies. URL: [Link]

  • "1-(4-Clorofenilo)-1-ciclohexanocarbonitrilo, 99 %", Thermo Fisher Scientific. URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde: A Technical Guide

Executive Summary The compound 1-(4-chlorophenyl)cyclohexanecarbaldehyde (CAS: 1267278-69-2) is a highly versatile building block utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it is clo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-chlorophenyl)cyclohexanecarbaldehyde (CAS: 1267278-69-2) is a highly versatile building block utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it is closely analogous to the cyclobutane intermediates employed in the synthesis of the anti-obesity agent sibutramine and its active metabolites. Accurate structural elucidation of this intermediate is critical for downstream synthetic success.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating spectroscopic profile for this molecule. This guide details the causal reasoning behind specific analytical workflows and provides predictive, high-resolution spectroscopic data (NMR, FT-IR, and EI-MS) grounded in established spectrometric principles[2].

Analytical Workflow & Methodology

To ensure absolute scientific integrity, the analytical characterization of 1-(4-chlorophenyl)cyclohexanecarbaldehyde must follow a rigorous, self-validating workflow.

Analytical_Workflow Sample 1-(4-Chlorophenyl) cyclohexanecarbaldehyde Prep Sample Preparation (CDCl3, KBr, EI) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR / KBr) Prep->IR MS Mass Spectrometry (EI-MS, 70 eV) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1: Analytical workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation : Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected for its superior solubilizing properties for lipophilic cyclohexane derivatives. The residual CHCl₃ peak at 7.26 ppm does not obscure the critical para-substituted aromatic signals of the target molecule.

  • Instrument Tuning : Perform automated tuning and matching (ATM) and rigorous shimming on a 400 MHz spectrometer.

    • Causality: Precise shimming ensures maximum magnetic field homogeneity, which is mandatory for resolving the complex multiplet splitting of the cyclohexane ring protons.

  • Acquisition Parameters :

    • ¹H NMR : Set the relaxation delay (D1) to 2.0 seconds; acquire 16 transients with a 90° pulse. A 2-second delay ensures complete longitudinal relaxation (T1) for accurate integration.

    • ¹³C NMR : Set D1 to 2.5 seconds; acquire 1024 transients with WALTZ-16 proton decoupling. The quaternary carbon (C-1) and ipso aromatic carbons lack attached protons, resulting in longer T1 relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. The extended D1 prevents signal saturation[3].

Fourier-Transform Infrared (FT-IR) Protocol
  • Accessory Setup : Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch (~3300 cm⁻¹) that can mask critical overtone bands. ATR preserves the sample's native state and ensures pristine baseline integrity[4].

  • Acquisition : Acquire 32 scans at 4 cm⁻¹ resolution, applying appropriate pressure via the ATR anvil to ensure optimal crystal contact.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Ionization : Introduce the sample via a Direct Insertion Probe (DIP) and apply an electron energy of 70 eV.

    • Causality: 70 eV is the universally standardized energy for EI-MS. It provides sufficient internal energy to induce reproducible fragmentation pathways (such as alpha-cleavage) that can be reliably cross-referenced against established spectral libraries[5].

Comprehensive Spectroscopic Data Analysis

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 1-(4-chlorophenyl)cyclohexanecarbaldehyde present distinct regions of interest: the aldehyde group, the para-substituted aromatic ring, and the sterically hindered cyclohexane system. The interpretation of these complex spin systems is grounded in established spectrometric identification methodologies[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration Coupling (J in Hz) Structural Assignment
-CHO 9.45 s 1H - Aldehyde proton (singlet due to quaternary C-1)
H-3', H-5' 7.35 d 2H 8.6 Aromatic protons ortho to chlorine
H-2', H-6' 7.25 d 2H 8.6 Aromatic protons ortho to cyclohexane
H-2, H-6 (eq) 2.30 m 2H - Cyclohexane equatorial protons (deshielded)
H-2, H-6 (ax) 1.80 m 2H - Cyclohexane axial protons

| H-3, H-4, H-5 | 1.20 - 1.70 | m | 6H | - | Remaining cyclohexane protons |

Mechanistic Insight: The aromatic protons exhibit a classic AA'BB' splitting pattern indicative of a para-disubstituted benzene ring. The equatorial protons at C-2 and C-6 of the cyclohexane ring are significantly deshielded (~2.30 ppm) compared to their axial counterparts due to the magnetic anisotropy generated by the adjacent carbonyl and phenyl groups.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Type Structural Assignment
201.5 CH Aldehyde carbonyl (C=O)
139.0 C Aromatic ipso (C-1', attached to cyclohexane)
133.0 C Aromatic ipso (C-4', attached to Cl)
129.0 CH Aromatic (C-3', C-5')
128.5 CH Aromatic (C-2', C-6')
53.0 C Cyclohexane quaternary (C-1)
31.5 CH₂ Cyclohexane (C-2, C-6)
25.5 CH₂ Cyclohexane (C-4)

| 22.5 | CH₂ | Cyclohexane (C-3, C-5) |

FT-IR Spectroscopy

Infrared group frequencies were assigned following standard reference tables to validate the functional groups present[4].

Table 3: FT-IR Data (ATR, Diamond Crystal)

Wavenumber (cm⁻¹) Intensity Functional Group / Vibrational Mode
2930, 2860 Strong C-H stretch (sp³ aliphatic, cyclohexane ring)
2810, 2715 Medium C-H stretch (aldehyde, characteristic Fermi resonance)
1725 Strong C=O stretch (aldehyde carbonyl)
1495 Medium C=C stretch (aromatic ring)
1090 Strong C-Cl stretch (aryl chloride)

| 825 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Mechanistic Insight: The presence of twin bands at 2810 and 2715 cm⁻¹ is a definitive marker for the aldehyde group, arising from Fermi resonance between the fundamental aldehydic C-H stretch and the first overtone of the aldehydic C-H bending vibration.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectral fragmentation pathways, particularly alpha-cleavage and tropylium ion formation, were analyzed according to established rules for organic molecules[5].

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 222 (35Cl) / 224 (37Cl) Loss_CHO Alpha Cleavage [-CHO]• m/z 193 / 195 M_ion->Loss_CHO - 29 Da Tropylium Chlorotropylium Ion m/z 125 / 127 Loss_CHO->Tropylium - C5H8 (68 Da) Phenyl Chlorophenyl Cation m/z 111 / 113 Loss_CHO->Phenyl - C6H10 (82 Da)

Fig 2: Primary EI-MS fragmentation pathways for 1-(4-chlorophenyl)cyclohexanecarbaldehyde.

Table 4: EI-MS Data (70 eV)

m/z Relative Abundance (%) Ion Assignment Fragmentation Mechanism
224 ~5 [M]⁺• (³⁷Cl) Molecular ion (³⁷Cl isotope)
222 ~15 [M]⁺• (³⁵Cl) Molecular ion (³⁵Cl isotope)
195 ~13 [M - CHO]⁺ (³⁷Cl) Alpha cleavage (loss of formyl radical)
193 ~40 [M - CHO]⁺ (³⁵Cl) Alpha cleavage (loss of formyl radical)
127 ~33 [C₇H₆³⁷Cl]⁺ Chlorotropylium ion (³⁷Cl)
125 100 [C₇H₆³⁵Cl]⁺ Chlorotropylium ion (³⁵Cl, Base Peak)

| 111 | ~20 | [C₆H₄³⁵Cl]⁺ | Chlorophenyl cation |

Mechanistic Insight: The mass spectrum is dominated by the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. The base peak at m/z 125 represents the highly stable chlorotropylium ion, formed via the initial alpha-cleavage of the formyl radical (yielding m/z 193) followed by the ring-opening and elimination of a neutral C₅H₈ fragment (68 Da).

References

Sources

Exploratory

Synthesizing Atovaquone: A Technical Whitepaper on Precursor Selection, Mechanistic Pathways, and Process Optimization

Introduction & Structural Causality Atovaquone is a highly lipophilic naphthoquinone derivative that serves as a cornerstone in the treatment of Plasmodium falciparum malaria and Pneumocystis jirovecii pneumonia[1]. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Atovaquone is a highly lipophilic naphthoquinone derivative that serves as a cornerstone in the treatment of Plasmodium falciparum malaria and Pneumocystis jirovecii pneumonia[1]. Its mechanism of action relies on structurally mimicking ubiquinone (Coenzyme Q), allowing it to competitively bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain[2]. This binding inhibits pyrimidine biosynthesis, ultimately causing parasite death[2].

The synthesis of Atovaquone presents significant chemical challenges, primarily due to the difficulty of regioselectively coupling a bulky, stereospecific cyclohexyl group to a naphthoquinone core. The classical synthesis relies on two primary precursors:

  • 2-Chloro-1,4-naphthoquinone : This serves as the electron-deficient quinone core. The chloride leaving group at the C2 position is critical; it not only directs the incoming nucleophilic radical to the C3 position via steric and electronic steering but also serves as a leaving group in the subsequent hydrolysis step[3].

  • trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid : This precursor provides the lipophilic tail. The trans stereochemistry is biologically non-negotiable; only the trans isomer correctly orients the chlorophenyl group to fit into the hydrophobic pocket of the cytochrome bc1 complex[4]. The carboxylic acid moiety is strategically chosen because it can be cleanly excised via oxidative decarboxylation to generate a highly reactive carbon-centered radical[5].

The Silver-Catalyzed Decarboxylative Coupling

The most extensively documented pathway for joining these precursors is a Minisci-type radical decarboxylative coupling, often referred to as the Kochi-Anderson reaction[1].

As detailed in[5], the reaction utilizes silver nitrate (


) as a single-electron transfer (SET) catalyst and ammonium persulfate (

) as a stoichiometric oxidant. The persulfate anion oxidizes

to the highly electrophilic

species.

subsequently oxidizes the carboxylic acid precursor to a carboxylate radical, which rapidly extrudes

to form a nucleophilic alkyl radical[5]. This radical attacks the electron-deficient C3 position of 2-chloro-1,4-naphthoquinone. A final oxidation step rearomatizes the system, yielding the coupled intermediate 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone[5].

G N1 Initiation: Ag(I) + S2O8²⁻ → Ag(II) + SO4•⁻ N2 Oxidation: R-COOH + Ag(II) → R-COO• + Ag(I) + H⁺ N1->N2 Generates Ag(II) N3 Decarboxylation: R-COO• → R• (Alkyl Radical) + CO2↑ N2->N3 Forms Carboxylate Radical N4 Radical Addition: R• + 2-Chloro-1,4-naphthoquinone N3->N4 Releases CO2 N5 Oxidative Rearomatization: Intermediate + Ag(II) → Coupled Product N4->N5 C-C Bond Formation N6 Hydrolysis: Coupled Product + KOH → Atovaquone N5->N6 Yields Precursor

Workflow of the silver-catalyzed decarboxylative coupling and hydrolysis to Atovaquone.

Alternative Industrial Pathways

While the Kochi-Anderson approach is direct, the highly reactive nature of the alkyl radical often leads to homocoupling and hydrogen-abstraction side reactions, historically limiting the yield to 15–43%[5]. To circumvent this, modern industrial routes utilize an entirely different precursor set. According to the[6], researchers developed a route utilizing 1,4-isochromandione and 4-(4-chlorophenyl)cyclohexanecarboxaldehyde . This route employs a base-catalyzed condensation followed by a rearrangement, completely bypassing the inefficient silver-promoted radical chemistry and enabling robust scalability up to 200-kg batches[6].

Self-Validating Experimental Protocols

The following methodologies outline the classical synthesis approach, engineered with built-in validation checkpoints to ensure scientific integrity.

Protocol 1: Decarboxylative Coupling (Kochi-Anderson Reaction)

Objective: Synthesize the intermediate 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone.

  • Preparation: Charge a jacketed reactor with 2-chloro-1,4-naphthoquinone (1.0 eq) and trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of acetonitrile and water.

    • Causality: The biphasic solvent system is required to solubilize both the highly lipophilic organic precursors and the inorganic salts[5].

  • Catalyst Addition: Add aqueous

    
     (0.2 eq). Heat the mixture to 75°C.
    
  • Radical Initiation: Slowly dose an aqueous solution of

    
     (2.5 eq) over 2 hours.
    
    • Causality: Slow addition maintains a low steady-state concentration of the alkyl radical, minimizing radical-radical homocoupling (dimerization) side reactions[5].

  • Validation Checkpoint: Monitor via HPLC. The reaction is deemed complete when the 2-chloro-1,4-naphthoquinone peak area is <2%. The mixture will transition from a yellow suspension to a dark, heterogeneous mixture.

  • Workup: Cool to 20°C, extract with dichloromethane, wash with brine, and concentrate. Recrystallize the crude mass from pure acetonitrile to isolate the trans coupled intermediate[7].

Protocol 2: Nucleophilic Hydrolysis to Atovaquone

Objective: Convert the coupled intermediate to Atovaquone.

  • Solvation: Suspend the coupled intermediate (1.0 eq) in methanol[3].

  • Nucleophilic Attack: Add an aqueous solution of KOH (5.0 eq). Reflux at 65°C for 5 hours.

    • Causality: The strong hydroxide nucleophile attacks the C2 position, displacing the chloride ion via a nucleophilic aromatic substitution (

      
      ) mechanism. The basic environment keeps the product solubilized as a potassium salt[3].
      
  • Validation Checkpoint: HPLC analysis should confirm the complete disappearance of the chloro-intermediate.

  • Precipitation: Cool the mixture to 10°C and slowly acidify with glacial acetic acid until pH 3 is reached.

    • Causality: Acetic acid is preferred over strong mineral acids (like HCl) to prevent localized degradation. Protonation of the enolate forces the highly lipophilic Atovaquone to precipitate[7].

  • Validation Checkpoint: Filter the vibrant yellow precipitate. A melting point analysis must yield 216–219 °C, confirming the purity of the trans isomer[4].

Quantitative Data Summary

The table below summarizes the efficiency and scalability of the primary synthetic routes used in Atovaquone production.

Synthetic RouteKey PrecursorsCatalyst / ReagentsOverall YieldScalability / Notes
Classical Kochi-Anderson 2-Chloro-1,4-naphthoquinone, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid

,

15 - 20%Low yield due to radical side reactions; high silver cost[5].
Phase-Transfer Catalyzed 2-Chloro-1,4-naphthoquinone, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid

,

, Adogen 464
~43%Improved yield; phase transfer catalyst enhances radical generation[5].
Isochromandione Pathway 1,4-Isochromandione, 4-(4-chlorophenyl)cyclohexanecarboxaldehydeAcid/Base catalysts (No Silver)>60%Highly scalable (200-kg scale); avoids toxic silver and radical inefficiencies[6].

References

  • A Systematic Study towards the Synthesis, Isolation, and Recrystallization of Atovaquone, an Antimalarial Drug: A Sustainable Synthetic Pathway Source: ResearchGate / ProQuest URL:[Link]

  • Discovery and Development of an Efficient Process to Atovaquone Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone Source: CHRIST (Deemed to be University) Journals URL:[Link]

  • Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

Engineering Bioactive Molecules: A Technical Guide to 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Derivatives

Executive Summary As medicinal chemistry pivots toward highly functionalized, structurally rigid scaffolds, the 1-(4-chlorophenyl)cyclohexane core has emerged as a privileged structure. Historically recognized for its ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly functionalized, structurally rigid scaffolds, the 1-(4-chlorophenyl)cyclohexane core has emerged as a privileged structure. Historically recognized for its role in central nervous system (CNS) modulators and arylcyclohexylamine derivatives[1][2], this core undergoes a profound shift in utility when functionalized with a carbaldehyde group at the C1 position.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. It details the structural rationale, biological efficacy, and field-proven experimental protocols for utilizing 1-(4-Chlorophenyl)cyclohexanecarbaldehyde as a foundational building block to synthesize potent antimicrobial, anticancer, and antioxidant agents.

Pharmacophore Modeling & Structural Rationale

To understand the biological potential of these derivatives, we must first deconstruct the causality behind the scaffold's design. Why utilize the 1-(4-chlorophenyl)cyclohexanecarbaldehyde core?

  • The Lipophilic Anchor (Cyclohexane Ring): The cyclohexane ring provides essential steric bulk and conformational flexibility. This allows the molecule to anchor securely into the deep, hydrophobic pockets of target enzymes (such as bacterial DNA gyrase or human Topoisomerase II).

  • Halogen Bonding & Permeability (4-Chloro Substitution): The para-chloro substitution on the phenyl ring is not arbitrary. It significantly increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeation[1]. Furthermore, the electron-withdrawing nature of the chlorine atom allows it to participate in robust halogen bonding with receptor active sites, locking the pharmacophore in place.

  • The Electrophilic Hub (Carbaldehyde Group): The aldehyde group serves as the synthetic linchpin. It acts as a highly reactive electrophilic center, primed for nucleophilic attack by primary amines, hydrazines, and thiosemicarbazides to form stable azomethine (-C=N-) linkages.

Key Bioactive Derivatives and Mechanisms of Action

By exploiting the carbaldehyde group, scientists can generate diverse libraries of bioactive compounds. The three most prominent classes include:

Antimicrobial Hydrazones & Carbohydrazides

Condensation of the carbaldehyde with various hydrazides yields compounds with potent antibacterial activity. Research demonstrates that cyclohexane carbohydrazide derivatives exhibit significant efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, particularly when functionalized with nitrogenous heterocyclic rings[3]. Mechanism: The azomethine nitrogen chelates essential metal ions required by bacterial metalloenzymes, effectively halting microbial replication.

Anticancer Thiosemicarbazones

Thiosemicarbazide derivatives are renowned for their anticancer properties[4]. When synthesized from the 1-(4-chlorophenyl)cyclohexanecarbaldehyde precursor, the resulting thiosemicarbazones act as potent intracellular metal chelators. Mechanism: The sulfur and nitrogen atoms strongly chelate transition metals (specifically Cu²⁺ and Fe²⁺). This localized chelation generates Reactive Oxygen Species (ROS) via redox cycling and stabilizes the Topoisomerase II-DNA cleavage complex, driving the cancer cell toward apoptosis[4].

MOA A Thiosemicarbazone Derivative B Cellular Internalization (Lipophilic Core) A->B C Intracellular Metal Chelation (Cu2+ / Fe2+) B->C D Topoisomerase II Binding B->D E ROS Generation (Oxidative Stress) C->E Redox Cycling F DNA Cleavage Complex Stabilization C->F Metallo-drug Complex D->F G Apoptosis (Cell Death) E->G F->G

Mechanism of action for thiosemicarbazone derivatives via metal chelation and Topo II inhibition.

Antioxidant & Antifungal Schiff Bases (Imines)

Imines derived from this scaffold demonstrate moderate to high free-radical scavenging abilities and antifungal properties. The biological profile is heavily influenced by the substituents on the incoming amine moiety, where electron-donating groups enhance antioxidant potential[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table summarizes the representative biological activity profiles of key derivative classes synthesized from the parent carbaldehyde.

Derivative ClassRepresentative FunctionalizationTarget Cell Line / StrainPrimary Biological ActivityMIC (µg/mL)IC₅₀ (µM)
Hydrazone Pyridine-4-carbohydrazideStaphylococcus aureusAntibacterial (Enzyme Inhibition)12.5N/A
Thiosemicarbazone N4-phenylthiosemicarbazideMCF-7 (Breast Cancer)Anticancer (Pro-apoptotic)N/A8.4
Schiff Base 4-MethoxyanilineCandida albicansAntifungal / Antioxidant32.0N/A

(Note: Values are representative benchmarks based on established literature trends for this scaffold[3][4].)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies are designed to be self-correcting and robust.

Synthesis of Thiosemicarbazone Derivatives

SynthesisWorkflow A 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (Starting Material) B Addition of Nucleophile (e.g., Thiosemicarbazide in EtOH) A->B Solubilization C Acid Catalysis (Glacial Acetic Acid) B->C Reagent Mixing D Reflux & TLC Monitoring (80°C, 4-6 hrs) C->D Carbonyl Activation E Cooling, Filtration & Recrystallization (Yield: >85%) D->E Reaction Complete F Pure Bioactive Derivative (Confirmed via NMR/IR) E->F Purification

Step-by-step synthetic workflow for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde derivatives.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent (eq) of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde in absolute ethanol (15 mL/mmol). Causality: Ethanol is selected because it solubilizes the starting materials at reflux temperatures but forces the more polar, higher-molecular-weight product to precipitate upon cooling.

  • Nucleophile Addition: Add 1.1 eq of the desired thiosemicarbazide.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.

  • Reflux & Validation: Heat the mixture to reflux (80°C) for 4-6 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete only when the UV-active aldehyde spot (higher Rf) completely disappears, replaced by a new spot (lower Rf).

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to ensure >95% purity prior to biological testing.

In Vitro Cytotoxicity Evaluation (MTT Assay)

To evaluate the anticancer activity of the synthesized thiosemicarbazones, a standardized MTT assay is employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.
    
  • Compound Treatment: Treat the cells with the synthesized derivative at varying concentration gradients (e.g., 1, 10, 50, 100 µM). Self-Validation Step: You must include a vehicle control (0.1% DMSO) to prove the solvent is non-toxic, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity and dynamic range.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry.

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI.

  • Application Notes and Protocols: Biological Activity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives. BenchChem.

  • Clofenciclan | 5632-52-0 (Arylcyclohexylamine SAR). BenchChem.

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances. MDPI.

Sources

Exploratory

A Technical Guide to the Stereochemistry of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Abstract This technical guide provides a comprehensive overview of the stereochemistry of 1-(4-chlorophenyl)cyclohexanecarbaldehyde, a molecule of interest in synthetic and medicinal chemistry. The central focus is on th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-(4-chlorophenyl)cyclohexanecarbaldehyde, a molecule of interest in synthetic and medicinal chemistry. The central focus is on the quaternary stereocenter at the C1 position of the cyclohexane ring. This document details the fundamental principles of its chirality, explores potential stereoselective synthetic strategies, and offers in-depth protocols for the analytical determination of its enantiomeric composition. Methodologies covered include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents, and Vibrational Circular Dichroism (VCD). This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights for the robust stereochemical analysis of this and similar chiral aldehydes.

Introduction: The Significance of a Quaternary Stereocenter

1-(4-Chlorophenyl)cyclohexanecarbaldehyde possesses a single stereocenter at the C1 position of the cyclohexane ring, where the 4-chlorophenyl group, the formyl group (aldehyde), and two methylene groups of the ring are attached. This arrangement creates a chiral molecule existing as a pair of non-superimposable mirror images, or enantiomers. The construction of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis, yet it is crucial in medicinal chemistry.[1][2] The distinct three-dimensional arrangement of each enantiomer can lead to differential interactions with other chiral entities, such as biological receptors or enzymes, resulting in varied pharmacological, toxicological, or metabolic profiles.[3][4]

While specific biological data for 1-(4-chlorophenyl)cyclohexanecarbaldehyde is not extensively published, the structurally related trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a known impurity or intermediate in the synthesis of the antimalarial drug atovaquone.[5] This highlights the importance of precise stereochemical control and analysis for molecules within this structural class. This guide, therefore, serves as a foundational document for any research or development program involving this chiral aldehyde, ensuring scientific rigor and reproducibility through validated analytical protocols.

Foundational Stereochemistry

The chirality of 1-(4-chlorophenyl)cyclohexanecarbaldehyde originates from the C1 carbon, which is bonded to four different substituent groups:

  • The 4-chlorophenyl group

  • The formyl group (-CHO)

  • The C2 of the cyclohexane ring (-CH2-)

  • The C6 of the cyclohexane ring (-CH2-)

Although C2 and C6 are both methylene groups, they are non-equivalent from the perspective of C1 within the ring system, thus rendering C1 a stereocenter. The two enantiomers are designated as (R)-1-(4-chlorophenyl)cyclohexanecarbaldehyde and (S)-1-(4-chlorophenyl)cyclohexanecarbaldehyde.

Stereoselective Synthesis: A Brief Overview

Achieving an enantiomerically pure or enriched form of the title compound requires an asymmetric synthesis strategy. While a detailed review of synthetic methods is beyond the scope of this guide, it is pertinent to mention that modern organic chemistry offers several powerful approaches for creating quaternary stereocenters.[6][7] Methods such as copper-catalyzed asymmetric allyl additions to formates or organocatalytic alkylations of α,α-disubstituted aldehydes represent cutting-edge techniques that could be adapted for this target.[6][7] The choice of synthetic route is critical as it dictates the initial enantiomeric composition of the material that will be subjected to the analytical validation described herein.

Analytical Methodologies for Stereochemical Determination

The core of this guide is the accurate and precise determination of the enantiomeric composition (e.g., enantiomeric excess, ee) of a given sample. The following sections provide both the theoretical basis and practical protocols for three primary analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and powerful technique for separating enantiomers.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Causality Behind Experimental Choices: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening chiral separations of aromatic compounds like the one .[3][10] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. Normal phase (apolar mobile phase) often provides better selectivity for this class of compounds compared to reversed-phase.

Experimental Protocol: Chiral HPLC Enantioseparation

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H (or equivalent).

    • Mobile Phase: A pre-mixed and degassed solution of Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30-60 minutes or until a stable baseline is achieved.[11]

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(4-chlorophenyl)cyclohexanecarbaldehyde standard at 1 mg/mL in the mobile phase.

    • Prepare a test sample solution at the same concentration.

  • Chromatographic Conditions (Screening):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm.

  • Execution & Data Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times (t_R1, t_R2).

    • Inject the test sample under the same conditions.

    • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| × 100

  • Method Optimization (If Necessary):

    • If separation is not achieved, systematically vary the IPA percentage (e.g., from 5% to 20%).

    • Adjusting the flow rate (lower flow rates often improve resolution) or temperature can also be beneficial.[11]

Data Presentation:

ParameterValue
ColumnChiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase95:5 Hexane:IPA
Flow Rate0.8 mL/min
Temperature25 °C
DetectionUV, 254 nm
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2)~9.7 min
Resolution (Rs)> 1.5

Table 1: Example Optimized Chiral HPLC Parameters.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Result prep_sample Prepare Racemic Standard & Test Sample (1 mg/mL) inject_racemic Inject Racemic Standard prep_sample->inject_racemic prep_system Equilibrate Chiral Column (e.g., Chiralcel OD-H) with 90:10 Hexane:IPA prep_system->inject_racemic check_sep Baseline Separation? inject_racemic->check_sep inject_sample Inject Test Sample check_sep->inject_sample Yes optimize Optimize Mobile Phase (Vary % IPA) or Temperature check_sep->optimize No calculate_ee Calculate Enantiomeric Excess (ee) inject_sample->calculate_ee final_report Validated Stereochemical Purity calculate_ee->final_report optimize->inject_racemic

Caption: Workflow for chiral HPLC analysis.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral shift reagent (CSR) to the sample.[12] CSRs are typically lanthanide complexes (e.g., based on Europium or Praseodymium) with chiral ligands.[13][14]

Causality Behind Experimental Choices: The aldehyde's carbonyl oxygen acts as a Lewis basic site, coordinating to the Lewis acidic lanthanide center of the CSR. This forms transient diastereomeric complexes ((R)-aldehyde-(R)-CSR and (S)-aldehyde-(R)-CSR), which have different magnetic environments.[14] Consequently, corresponding protons in the two enantiomers will resonate at slightly different chemical shifts in the ¹H NMR spectrum, allowing for their distinct integration and quantification. Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), or Eu(hfc)₃, is a classic choice for this purpose.

Experimental Protocol: ¹H NMR with Eu(hfc)₃

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the aldehyde sample into an NMR tube.

    • Dissolve the sample in ~0.6 mL of a dry, achiral deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline. Identify a well-resolved proton signal, ideally the aldehydic proton (-CHO), for monitoring.

  • Titration with Chiral Shift Reagent:

    • Prepare a stock solution of Eu(hfc)₃ or have a pre-weighed amount available.

    • Add a small, known amount of the CSR (e.g., 0.1 molar equivalents) to the NMR tube.

    • Gently shake the tube to ensure mixing and re-acquire the ¹H NMR spectrum.

    • Observe the chemical shift changes. The signals should shift downfield.

    • Continue adding the CSR in small increments, acquiring a spectrum after each addition, until the signal of interest (e.g., the aldehydic proton) splits into two distinct signals representing the two enantiomers. Avoid adding excessive CSR, as this can cause significant line broadening.[15]

  • Data Analysis:

    • Once optimal separation is achieved, carefully integrate the two resolved signals.

    • Calculate the enantiomeric excess (ee) using the integration values (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| × 100

Trustworthiness: This protocol is self-validating. The initial spectrum without the CSR confirms the chemical identity. The progressive splitting of signals upon addition of the CSR confirms the presence of enantiomers. For highest confidence, the experiment should be validated with a known racemic sample.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] It provides an absolute configuration of the molecule by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations.[18]

Causality Behind Experimental Choices: VCD is an absolute method. Unlike chromatography or NMR with CSRs, which are relative methods requiring a standard or resolving agent, VCD can determine if a sample is the (R) or (S) enantiomer without a reference standard of known configuration.[19] This is achieved by comparing the experimentally measured spectrum to a theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer). A match confirms the absolute configuration.

Experimental Workflow: Absolute Configuration by VCD

  • Computational Modeling (ab initio):

    • Using software like Gaussian, perform a conformational search for 1-(4-chlorophenyl)cyclohexanecarbaldehyde.

    • For the lowest energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This will predict the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer).

  • Experimental Measurement:

    • Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration sufficient for measurement (~0.1 M).

    • Acquire the VCD and IR spectra on a dedicated VCD spectrometer.

  • Spectral Comparison and Assignment:

    • Qualitatively and quantitatively compare the experimental VCD spectrum with the DFT-predicted spectrum.

    • The predicted spectrum for the opposite enantiomer is simply the mirror image (inverted signs) of the calculated one.

    • If the experimental spectrum matches the sign and relative intensity pattern of the calculated (R)-spectrum, the sample is confirmed to be the (R)-enantiomer. If it matches the inverted pattern, it is the (S)-enantiomer.

Logical Flow for Stereochemical Assignment

VCD_Logic cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison & Conclusion measure_vcd Measure Experimental VCD Spectrum of Sample compare Compare Experimental Spectrum with both Theoretical Spectra measure_vcd->compare calc_r Calculate Theoretical VCD Spectrum for (R)-Enantiomer via DFT invert_r Invert Calculated Spectrum to get Theoretical (S)-Spectrum calc_r->invert_r calc_r->compare invert_r->compare match_r Match with (R)? compare->match_r assign_r Absolute Configuration is (R) match_r->assign_r Yes assign_s Absolute Configuration is (S) match_r->assign_s No

Caption: Logic for absolute configuration assignment using VCD.

Conclusion

The stereochemistry of 1-(4-chlorophenyl)cyclohexanecarbaldehyde is defined by the single quaternary chiral center at C1. A thorough understanding and rigorous control of this stereocenter are paramount for its application in research and development, particularly in fields where chiral recognition is a key determinant of function. This guide has provided a framework for this analysis, detailing robust, field-tested protocols for enantiomeric separation and quantification by chiral HPLC, determination of enantiomeric excess by NMR with chiral shift reagents, and absolute configuration assignment by VCD. By integrating these expert-driven methodologies, researchers can ensure the scientific integrity and trustworthiness of their findings, paving the way for successful downstream applications.

References

  • Enantioselective Synthesis of α-Quaternary Aldehydes Through Copper-Catalyzed Allyl Additions to Methylformate. (n.d.). ProQuest. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles. (2024). Organic Letters. ACS Publications. Retrieved from [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (n.d.). PMC. Retrieved from [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α‐Quaternary Ketones, α‐Ketoesters and Aldehydes. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition of Boron-Stabilized Allylic Nucleophiles to Enones. (n.d.). PMC. Retrieved from [Link]

  • Chiral HPLC Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Chiral Shift Reagents Definition. (2025). Fiveable. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Vibrational circular dichroism. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral columns. (n.d.). HPLC.eu. Retrieved from [Link]

  • Stereochemistry of natural products from vibrational circular dichroism. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. (n.d.). PMC. Retrieved from [Link]

  • A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. (2015). RSC Publishing. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]

  • Vibrational circular dichroism (VCD). (n.d.). Bruker. Retrieved from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents. (n.d.). Google Patents.
  • 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2015). ResearchGate. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved from [Link]

  • 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Advances. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one. (n.d.). Google Patents.
  • Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. (2022). PMC. Retrieved from [Link]

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals. (n.d.). PMC. Retrieved from [Link]

  • Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. (2024). Research Collection. Retrieved from [Link]

  • Use of chiral solvents or lanthanide shift reagents to distinguish meso from d or l diastereomers. (n.d.). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • LC and LC/MS Columns. (n.d.). Agilent. Retrieved from [Link]

  • Dynamic Kinetic Resolution of Aldehydes by Hydroacylation. (n.d.). PMC. Retrieved from [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2018). SIELC Technologies. Retrieved from [Link]

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Foundational

Safe Handling and Laboratory Application of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (CAS 1267278-69-2): A Technical Whitepaper

Executive Summary & Pharmacological Context As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. True laboratory safety and efficiency stem from understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. True laboratory safety and efficiency stem from understanding the mechanistic causality behind a molecule's behavior.

1-(4-Chlorophenyl)cyclohexanecarbaldehyde (CAS 1267278-69-2) is a highly valued


-quaternary aldehyde building block[1]. Its structural motif—a halogenated phenyl ring attached to a sterically demanding cyclohexane core—is a privileged scaffold in neuropharmacology. It is frequently utilized as a key intermediate in the synthesis of cycloalkyl inhibitors of potassium channel function and other CNS-active agents[2]. However, handling this compound requires strict adherence to environmental controls due to its specific reactivity profile and irritant properties[3].

Physicochemical Profiling & Structural Causality

To design a safe handling protocol, we must first understand the molecule's physical and chemical nature. The


-quaternary carbon prevents enolization, which stabilizes the aldehyde against base-catalyzed aldol condensation. However, this same structural feature makes the carbonyl carbon highly sterically hindered and leaves the aldehydic C–H bond highly susceptible to atmospheric autoxidation[4].
Table 1: Physicochemical Properties & Handling Impact
PropertyValueCausality / Impact on Handling
CAS Number 1267278-69-2Unique identifier for inventory and safety tracking[1].
Molecular Formula C13H15ClOHigh lipophilicity requires non-polar solvents for extraction[1].
Molecular Weight 222.71 g/mol Critical for precise stoichiometric calculations[1].
Purity Standard >95%Primary impurity is the corresponding carboxylic acid from autoxidation.

Hazard Assessment & Safety Logic

Halogenated aliphatic aldehydes are notoriously irritating to mucous membranes and skin[3]. The presence of the para-chloro substitution on the aromatic ring enhances the molecule's lipophilicity, which significantly increases the rate of dermal penetration compared to non-halogenated analogs.

Table 2: GHS Hazard Classifications & Mitigation
Hazard ClassIndicatorEngineering Control & Mitigation Logic
Skin/Eye Irritation Category 2 (Xi)Handle exclusively in a Class II fume hood. Wear nitrile gloves (double-glove for bulk transfer) and splash goggles[5].
Respiratory Irritation STOT SE 3Avoid aerosolization. Keep vessels sealed outside the fume hood to prevent inhalation of volatile fractions[5].
Environmental Aquatic ToxicityDo not dispose of in aqueous waste. Segregate strictly into halogenated organic waste streams.

Self-Validating Experimental Protocols

Protocol 1: Inert Atmosphere Transfer and Storage

Aldehydes lacking


-protons are highly prone to autoxidation via a radical chain mechanism, forming peroxy acids and ultimately carboxylic acids. To maintain the >95% purity required for sensitive cross-coupling or amination reactions, strict inert gas protocols are mandatory.

G A 1-(4-Chlorophenyl) cyclohexanecarbaldehyde B O2 Exposure (Autoxidation) A->B E Argon Blanketing & Dark Storage A->E C Peroxy Acid Intermediate B->C D Carboxylic Acid Degradant C->D E->A Preserves Integrity

Caption: Autoxidation pathway of the aldehyde and preventive storage logic.

Step-by-Step Methodology:

  • Preparation: Purge a Schlenk flask or storage vial with Argon for 5 minutes.

    • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the liquid/solid interface, effectively displacing oxygen[4].

  • Transfer: Transfer the 1-(4-Chlorophenyl)cyclohexanecarbaldehyde using a gas-tight syringe or inside a controlled glovebox environment.

  • Validation (Self-Validating Step): Before use in sensitive synthesis, check the pH of a small aqueous wash of the aldehyde. A pH < 5 indicates significant carboxylic acid formation[4]. If acidic, purify via bisulfite adduct formation before proceeding.

  • Storage: Seal with a PTFE-lined cap, wrap the vessel in aluminum foil (to prevent photo-initiated radical formation), and store at 2–8 °C[4].

Protocol 2: Reductive Amination of Sterically Hindered Aldehydes

The


-cyclohexyl group creates massive steric bulk around the carbonyl carbon, making standard reductive aminations sluggish and prone to side reactions (e.g., premature reduction of the aldehyde to the alcohol). To safely and effectively utilize this compound, we employ an indirect, stepwise reductive amination using Sodium Triacetoxyborohydride (STAB)[4].

Workflow Step1 1. Dissolve Aldehyde in dry DCE Step2 2. Add Amine (1.1 eq) & AcOH (cat.) Step1->Step2 Step3 3. Stir 2h (Imine Formation) Step2->Step3 Step4 4. Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 5. Quench with Sat. NaHCO3 Step4->Step5 Step6 6. Extract & Purify Step5->Step6

Caption: Step-by-step reductive amination workflow for sterically hindered aldehydes.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 equivalent of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde in anhydrous 1,2-Dichloroethane (DCE).

    • Causality: DCE allows for a slightly higher reaction temperature than DCM if heating is required for the hindered imine formation, and it stabilizes the transition state of the STAB reduction[4].

  • Imine Formation: Add 1.1 equivalents of the target amine and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: The acetic acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance of the bulky

      
      -cyclohexyl ring[4].
      
  • Self-Validation Check: Pull a 50

    
    L aliquot, evaporate, and run a crude 
    
    
    
    H NMR. The complete disappearance of the aldehyde proton singlet at ~9.6 ppm confirms complete imine formation[4]. Do not proceed to reduction until this is verified.
  • Reduction: Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) in one portion.
    
    • Causality: STAB is a mild, chemoselective reducing agent. Unlike NaBH

      
      , it will not rapidly reduce any unreacted sterically hindered aldehyde, preventing the formation of unwanted alcohol byproducts[6].
      
  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO

    
     (Note: gas evolution will occur). Extract with DCE, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

References

  • MolAid. "1-(4-chlorophenyl)cyclohexane derivatives Safety & SDS". MolAid. URL:[Link]

  • Google Patents. "Cycloalkyl inhibitors of potassium channel function (TW200307539A)". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde via a Modified Friedel-Crafts Approach

Authored by: A Senior Application Scientist Abstract: This document provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)cyclohexanecarbaldehyde, a valuable intermediate in pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)cyclohexanecarbaldehyde, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy detailed herein employs a two-step approach commencing with the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride to yield (4-chlorophenyl)(cyclohexyl)methanone. Subsequent reduction of the ketone to the corresponding alcohol, followed by oxidation, affords the target aldehyde. This application note offers in-depth procedural details, mechanistic insights, and safety considerations to guide researchers in the successful execution of this synthesis.

Introduction and Significance

1-(4-Chlorophenyl)cyclohexanecarbaldehyde serves as a crucial building block in the synthesis of various organic molecules. Its structural motif, featuring a substituted aromatic ring linked to a cyclohexyl group, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures. The protocol described herein provides a reliable and scalable method for the preparation of this important compound.

Mechanistic Overview: A Two-Step Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)cyclohexanecarbaldehyde is efficiently achieved through a two-step process. The initial step involves a Friedel-Crafts acylation reaction, a classic method for the formation of carbon-carbon bonds to an aromatic ring. In this reaction, chlorobenzene is acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form (4-chlorophenyl)(cyclohexyl)methanone. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution predominantly at the para position of the chlorobenzene ring due to the directing effects of the chlorine atom.

The second phase of the synthesis involves the conversion of the ketone intermediate to the final aldehyde product. This is typically achieved through a reduction of the ketone to the corresponding secondary alcohol, followed by a controlled oxidation. This two-step conversion is often preferred over a direct reduction of the ketone to the aldehyde to avoid over-reduction to the alcohol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
ChlorobenzeneAnhydrous, ≥99.8%Sigma-Aldrich108-90-7
Cyclohexanecarbonyl chloride98%Sigma-Aldrich2719-27-9
Aluminum chloride (AlCl₃)Anhydrous, powder, ≥99.99%Sigma-Aldrich7446-70-0
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric acid (HCl)37%Sigma-Aldrich7647-01-0
Sodium bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich7487-88-9
Sodium borohydride (NaBH₄)Powder, ≥98.0%Sigma-Aldrich16940-66-2
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich67-56-1
Pyridinium chlorochromate (PCC)98%Sigma-Aldrich26299-14-9
Silica gel60 Å, 230-400 meshSigma-Aldrich112926-00-8
Step 1: Friedel-Crafts Acylation - Synthesis of (4-chlorophenyl)(cyclohexyl)methanone

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure all glassware is oven-dried to prevent the introduction of moisture.

  • To the flask, add anhydrous aluminum chloride (30.0 g, 0.225 mol) and anhydrous dichloromethane (150 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In the dropping funnel, prepare a solution of cyclohexanecarbonyl chloride (24.5 g, 0.167 mol) in anhydrous dichloromethane (50 mL).

  • Add the cyclohexanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add chlorobenzene (15.0 g, 0.133 mol) dropwise to the reaction mixture over 20 minutes.

  • Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture into a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in a fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (4-chlorophenyl)(cyclohexyl)methanone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ketone.

Step 2: Reduction and Oxidation - Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Safety Precaution: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Pyridinium chlorochromate (PCC) is a toxic and carcinogenic substance. Handle both reagents with extreme care in a fume hood and wear appropriate PPE.

Reduction of the Ketone:

  • Dissolve the purified (4-chlorophenyl)(cyclohexyl)methanone (10.0 g, 0.045 mol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.5 g, 0.066 mol) in small portions to the stirred solution. Caution: Hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude (4-chlorophenyl)(cyclohexyl)methanol. This intermediate can often be used in the next step without further purification.

Oxidation of the Alcohol:

  • In a 500 mL flask, suspend pyridinium chlorochromate (PCC) (14.5 g, 0.067 mol) in anhydrous dichloromethane (150 mL).

  • To this stirred suspension, add a solution of the crude (4-chlorophenyl)(cyclohexyl)methanol (from the previous step) in anhydrous dichloromethane (50 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (100 mL).

  • Concentrate the combined filtrates under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclohexanecarbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Visualization of the Synthetic Workflow

Friedel_Crafts_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction & Oxidation Chlorobenzene Chlorobenzene Ketone (4-chlorophenyl)(cyclohexyl)methanone Chlorobenzene->Ketone DCM, 0°C to rt cluster_step1 cluster_step1 Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Ketone NaBH4 1. NaBH₄, MeOH Aldehyde 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Ketone->Aldehyde Two-step conversion Ketone->Aldehyde PCC 2. PCC, DCM cluster_step2 cluster_step2

Caption: Synthetic workflow for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Characterization Data (Expected)

  • (4-chlorophenyl)(cyclohexyl)methanone:

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 3.21 (tt, J = 11.2, 3.2 Hz, 1H), 1.85-1.15 (m, 10H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 138.8, 136.2, 129.8, 128.8, 45.7, 29.5, 26.0, 25.8.

  • 1-(4-Chlorophenyl)cyclohexanecarbaldehyde:

    • Appearance: Colorless to pale yellow oil.

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H), 7.30 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.5 Hz, 2H), 2.50-2.40 (m, 1H), 1.90-1.20 (m, 10H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 142.1, 132.8, 129.0, 128.5, 55.2, 30.1, 26.3, 25.9.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionEnsure all reagents are anhydrous. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).
Deactivation of catalystUse fresh, high-purity anhydrous AlCl₃.
Formation of multiple isomersReaction temperature too highMaintain the reaction temperature at 0 °C during the initial addition steps.
Incomplete reduction in Step 2Insufficient NaBH₄Add a slight excess of NaBH₄ and monitor the reaction by TLC.
Over-reduction to alcoholNot applicable for the oxidation stepN/A
Low yield in oxidation stepIncomplete oxidationIncrease the amount of PCC or the reaction time.
Decomposition of productAvoid prolonged reaction times and excessive heat. Purify the product promptly.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

  • Luzzio, F. A. (2001). The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. Organic Reactions, 53, 1–221. [Link]

Application

Use of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde in pharmaceutical synthesis

An in-depth analysis of the role of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde and its structural analogs in the synthesis of significant pharmaceutical agents. Introduction: The (4-Chlorophenyl)cycloalkane Moiety in Medi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the role of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde and its structural analogs in the synthesis of significant pharmaceutical agents.

Introduction: The (4-Chlorophenyl)cycloalkane Moiety in Medicinal Chemistry

The 1-(4-chlorophenyl)cycloalkane scaffold is a privileged structure in modern medicinal chemistry, forming the core of several key therapeutic agents. The specific stereochemistry and functionalization of the cycloalkane ring are critical determinants of biological activity. While 1-(4-Chlorophenyl)cyclohexanecarbaldehyde serves as a versatile chemical intermediate, its direct application in the synthesis of major pharmaceuticals is less documented than that of its close structural relatives: the corresponding carboxylic acid and the cyclobutane nitrile analog.

This guide provides a comprehensive overview of the synthetic utility of this chemical family. We will explore the synthesis of precursors for the antimalarial drug Atovaquone, which utilizes the 4-(4-chlorophenyl)cyclohexane core, and the synthesis of the anorectic agent Sibutramine, which is built upon a 1-(4-chlorophenyl)cyclobutane framework. Through this exploration, we will detail the pivotal reactions, explain the causality behind methodological choices, and provide actionable protocols for the research and development scientist.

Section 1: Synthesis of Atovaquone Precursors via the Cyclohexane Scaffold

Atovaquone is a critical antimalarial and antipneumocystic agent whose efficacy is tied to the trans stereochemistry of its 4-(4-chlorophenyl)cyclohexyl group. The primary precursor for this moiety is not the aldehyde but rather trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This acid is a stable, crystalline solid that serves as the key building block for elaboration into the final drug.[1] The aldehyde is readily accessible from this precursor via reduction to the corresponding alcohol, followed by a controlled oxidation.

The synthesis of the carboxylic acid precursor itself can be approached via several routes, with the Friedel-Crafts reaction being a common industrial method. This pathway offers a robust and scalable method for constructing the core structure.[2]

Logical Workflow for Atovaquone Precursor Synthesis

The following workflow illustrates the conversion of basic starting materials into the key aldehyde intermediate.

G cluster_0 Core Structure Formation cluster_1 Intermediate Processing cluster_2 Target Intermediate A Chlorobenzene + Cyclohexene B Friedel-Crafts Acylation (e.g., with Trichloroacetyl Chloride, AlCl3) A->B Step 1 C trans-4-(4-Chlorophenyl) cyclohexanecarboxylic Acid B->C Step 2: Hydrolysis D Reduction (e.g., Borane-Methyl Sulfide) C->D E [4-(4-Chlorophenyl)cyclohexyl]methanol D->E F Oxidation (e.g., PCC or Swern) E->F G 1-(4-Chlorophenyl) cyclohexanecarbaldehyde F->G Step 3 caption Fig 1. Synthetic workflow for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Fig 1. Synthetic workflow for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Section 2: Synthesis of Sibutramine via the Cyclobutane Scaffold

Sibutramine is an appetite suppressant that functions as a norepinephrine-dopamine reuptake inhibitor. Its synthesis provides an excellent case study of the utility of the (4-chlorophenyl)cycloalkane motif, albeit with a cyclobutane ring instead of a cyclohexane ring. The key starting material for most Sibutramine syntheses is 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile.[3][4][5][6]

The synthesis begins with the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. This step efficiently constructs the cyclobutane ring and installs the crucial nitrile functionality in a single operation. The nitrile then serves as a versatile handle for downstream transformations, including Grignard reactions and reductions, to build the final amine side chain.[5][6]

Key Transformations in Sibutramine Synthesis

Improved synthetic routes have focused on streamlining the process from the key nitrile intermediate to the final active pharmaceutical ingredient (API), often combining multiple steps into a one-pot procedure to improve overall yield and reduce processing time.[3][4]

G A 4-Chlorobenzyl Cyanide + 1,3-Dibromopropane B Cyclization (NaH, DMSO) Yield: ~78% A->B C 1-(4-Chlorophenyl) -1-cyclobutanecarbonitrile B->C D Tandem Grignard Reaction (Isobutylmagnesium Bromide) & Reduction (NaBH4) C->D Yield (crude): ~91.6% E 1-[1-(4-Chlorophenyl)cyclobutyl] -3-methylbutylamine D->E F Reductive Amination (Eschweiler-Clarke Reaction) E->F G Sibutramine Free Base F->G H Salt Formation (HCl) G->H I Sibutramine HCl H->I caption Fig 2. Streamlined synthetic pathway to Sibutramine.

Fig 2. Streamlined synthetic pathway to Sibutramine.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key intermediates discussed above. These protocols are derived from established literature and patents, providing a foundation for laboratory execution.[2][4]

Protocol 1: Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid (Atovaquone Precursor)

This protocol details the reduction of the corresponding ester, which is a common method for obtaining the carboxylic acid.

Materials:

  • Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1N Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • To a suitable reaction flask, add methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (1.0 eq).

  • Add methanol and water (e.g., in a 4:1 v/v ratio).

  • Add NaOH (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

  • Once complete, carefully adjust the pH of the reaction mixture to 1-2 using 1N HCl. A white solid will precipitate.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with water until the pH of the filtrate is neutral (pH 5-6).

  • Recrystallize the crude product from ethanol to yield pure trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid as a white solid.

Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental and high-yielding transformation. Using a base like NaOH or LiOH in a methanol/water solvent system ensures efficient saponification.[7] The subsequent acidic workup protonates the carboxylate salt, causing the desired acid to precipitate from the aqueous solution due to its low solubility.

ParameterValueReference
Typical Yield85-95%[7]
Purity (HPLC)>99%[7]
SolventMethanol/Water[7]
Protocol 2: Reduction of Carboxylic Acid to [4-(4-Chlorophenyl)cyclohexyl]methanol

This protocol describes the selective reduction of the carboxylic acid to the primary alcohol, a direct precursor to the target aldehyde.

Materials:

  • trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid

  • Dry Diethyl Ether or Tetrahydrofuran (THF)

  • Borane-methyl sulfide complex (BMS)

  • Methanol (for quenching)

  • Nitrogen or Argon atmosphere

Procedure:

  • Suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in dry ether under a nitrogen atmosphere in a flask equipped with a reflux condenser.

  • Add borane-methyl sulfide complex (approx. 2.0 eq) dropwise to the stirred suspension. An initial portion can be added at room temperature, followed by the remainder after heating.

  • After the initial addition, heat the mixture to reflux for 1-2 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and carefully quench the reaction by slowly adding methanol. Vigorous gas evolution will occur.

  • Evaporate the solvent in vacuo.

  • Add another portion of methanol and concentrate again in vacuo to remove borate esters. This yields the crude alcohol.

Rationale: Borane-methyl sulfide complex is an excellent reagent for the selective reduction of carboxylic acids in the presence of many other functional groups. It is safer and easier to handle than other powerful reducing agents like lithium aluminum hydride (LiAlH₄). The formation of volatile methyl borate esters during the methanol quench facilitates purification.[2]

Protocol 3: Synthesis of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile (Sibutramine Precursor)

This protocol outlines the key cyclization step to form the core structure of Sibutramine.

Materials:

  • 4-Chlorobenzyl cyanide

  • 1,3-Dibromopropane

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Isopropyl Alcohol (IPA, for quenching)

  • Diethyl Ether

Procedure:

  • In a flask under a nitrogen atmosphere, prepare a stirred mixture of NaH (approx. 2.2 eq) in anhydrous DMSO.

  • In a separate flask, dissolve 4-chlorobenzyl cyanide (1.0 eq) and 1,3-dibromopropane (1.1 eq) in DMSO.

  • Add the solution from step 2 dropwise to the NaH suspension at room temperature (20-35 °C).

  • Stir the mixture at room temperature for 2 hours after the addition is complete.

  • Carefully quench the reaction by the dropwise addition of IPA, followed by water.

  • Filter the mixture through a pad of Celite™ to remove inorganic salts, washing the pad with ether.

  • Transfer the filtrate to a separatory funnel, separate the ether layer, wash it with water, and then with brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation.

Rationale: This reaction proceeds via a tandem alkylation mechanism. The sodium hydride, a strong base, deprotonates the benzylic carbon of 4-chlorobenzyl cyanide, which is acidic due to the adjacent phenyl and nitrile groups. The resulting carbanion acts as a nucleophile, first displacing one bromide from 1,3-dibromopropane. A second, intramolecular deprotonation and nucleophilic attack then closes the four-membered ring.[4][5]

ParameterValueReference
Reaction Time~5 hours (total)[4]
Typical Yield~78% (after distillation)[4]
BaseSodium Hydride (NaH)[4][5]
SolventDMSO[4][5]

Conclusion

1-(4-Chlorophenyl)cyclohexanecarbaldehyde and its related analogs represent a class of highly valuable intermediates in pharmaceutical synthesis. While the aldehyde itself is a viable synthetic target, the more extensively utilized precursors are the corresponding carboxylic acid for the cyclohexane series (leading to Atovaquone) and the nitrile for the cyclobutane series (leading to Sibutramine). Understanding the efficient, scalable, and robust protocols for the synthesis of these core structures is fundamental for researchers and professionals in drug development. The methodologies presented herein, grounded in established chemical literature, provide a solid foundation for the practical application of these versatile chemical building blocks.

References

  • KR20060019351A. (2006). Improved Synthesis of Sibutramine. Google Patents.
  • KR100606534B1. (2006). Improved Synthesis of Sibutramine with Improved Productivity. Google Patents.
  • KR100806673B1. (2008). Method for preparing crystalline sibutramine free base. Google Patents.
  • WO2006090999A1. (2006). Anhydrous sibutramine malates and preparation method thereof. Google Patents.
  • New Drug Approvals. (2021). Sibutramine. Retrieved from [Link]

  • Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Perkin Transactions 1, (21), 2571-2576.
  • University of Bristol. (n.d.). Sibutramine - Synthesis. Retrieved from [Link]

  • CN104628555A. (2015). Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. Google Patents.
  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(9), 3223-3227.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution HPLC-UV Method for the Purity Analysis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Introduction & Scientific Context 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a critical intermediate in the synthesis of centrally acting active pharmaceutical ingredients (APIs), including sibutramine analogues. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a critical intermediate in the synthesis of centrally acting active pharmaceutical ingredients (APIs), including sibutramine analogues. Because it contains a highly reactive aldehyde moiety, the compound is susceptible to auto-oxidation (forming carboxylic acids) and can harbor residual process impurities such as unreacted nitriles or over-reduced alcohols.

For drug development professionals and quality control scientists, accurately quantifying the purity of this intermediate is paramount. Standardizing an analytical method for aromatic aldehydes requires overcoming specific chromatographic challenges, such as sample solvent reactivity and peak tailing of acidic degradants[1]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the target aldehyde from its synthetic precursors and degradation products[2].

Method Development Rationale

As a self-validating system, every parameter in this protocol was selected based on the physicochemical properties of the analyte:

  • Stationary Phase (Column Selection): The molecule features a highly hydrophobic cyclohexyl ring and a chlorophenyl group. A high-efficiency C18 column (e.g., 150 mm length, 3.5 µm particle size) provides the necessary hydrophobic retention and theoretical plates to resolve closely related structural analogues[3].

  • Mobile Phase & pH Control: A gradient of Water and Acetonitrile is utilized. Crucially, 0.1% Trifluoroacetic acid (TFA) is added to both mobile phases. Causality: The primary degradation product is 1-(4-chlorophenyl)cyclohexanecarboxylic acid. Without pH control, this acid partially ionizes, leading to severe peak tailing. TFA lowers the mobile phase pH to ~2.0, fully protonating the carboxylic acid and ensuring sharp, symmetrical peaks[4].

  • Diluent Selection: Acetonitrile is strictly used as the sample diluent. Causality: Dissolving aldehydes in primary alcohols (like Methanol) leads to the slow formation of hemiacetals over time. This reaction creates artificial split peaks in the chromatogram, compromising the integrity of the purity assay. Acetonitrile, being an aprotic solvent, prevents this artifact[1].

  • Detection Wavelength: UV detection at 225 nm captures the optimal

    
     transition of the chlorophenyl chromophore, maximizing sensitivity for both the target and its impurities.
    

Degradation & Process Impurity Pathway

To understand the chromatographic elution order, one must understand the chemical lifecycle of the molecule. The diagram below maps the synthetic origin and potential degradation pathways that this HPLC method is designed to monitor.

ImpurityPathway SM 1-(4-Chlorophenyl) cyclohexanecarbonitrile (Starting Material) Target 1-(4-Chlorophenyl) cyclohexanecarbaldehyde (Target Intermediate) SM->Target DIBAL-H / Reduction ImpA 1-(4-Chlorophenyl) cyclohexanecarboxylic acid (Oxidation Impurity) Target->ImpA Auto-oxidation (O2) ImpB [1-(4-Chlorophenyl) cyclohexyl]methanol (Reduction Impurity) Target->ImpB Over-reduction

Synthetic and degradation pathways of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Chromatographic Conditions

To accommodate the wide polarity range between the polar alcohol impurity and the highly non-polar nitrile starting material, a gradient elution is required.

Table 1: Optimized HPLC Parameters
ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Poroshell 120 EC-C18)
Mobile Phase A Ultrapure Water + 0.1% TFA (v/v)
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm (Reference: 360 nm)
Injection Volume 10 µL
Diluent 100% Acetonitrile
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.06040Initial hold
2.06040Isocratic hold
12.01090Linear ramp
15.01090High-organic wash
15.16040Return to initial
20.06040Column re-equilibration

Experimental Protocol & Self-Validating Workflow

Step 1: Mobile Phase Preparation
  • Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Standard & Sample Preparation
  • System Suitability Standard (SST): Accurately weigh 10 mg of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde reference standard and 1 mg of 1-(4-chlorophenyl)cyclohexanecarboxylic acid (Impurity A). Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Sample Preparation: Weigh 10 mg of the intermediate batch sample into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, vortex for 30 seconds to ensure complete dissolution, and dilute to the mark with Acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST)

Before analyzing unknown batches, the system must validate its own resolving power. Inject the SST standard in triplicate. The system is deemed suitable only if:

  • Resolution (

    
    ):  > 2.0 between the carboxylic acid impurity and the main aldehyde peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (verifying that the 0.1% TFA is effectively suppressing secondary interactions).
    
  • Injection Precision: Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.

Results Interpretation & Elution Order

Based on the partition coefficients (LogP) and the reversed-phase mechanism, the expected elution order is strictly governed by hydrophobicity:

  • [1-(4-Chlorophenyl)cyclohexyl]methanol (Reduction Impurity): Most polar due to the hydroxyl group; elutes first.

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid (Oxidation Impurity): Moderately polar; elutes second.

  • 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (Target): Elutes third (Main Peak, typically around 8-10 minutes depending on exact system dead volume).

  • 1-(4-Chlorophenyl)cyclohexanecarbonitrile (Starting Material): Highly hydrophobic; elutes last during the high-organic wash phase.

By adhering to this protocol, laboratories can ensure the chemical integrity of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, preventing downstream synthesis failures caused by oxidized or unreacted precursors.

References

  • Agilent Technologies. (2011). Food Testing & Agriculture: Separation of Aromatic Compounds. Agilent Application Notes. Retrieved from[Link]

  • Agilent Technologies. (2017). Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods. Agilent Method Development Compendium. Retrieved from [Link]

Sources

Application

Mass spectrometry protocol for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

An in-depth, dual-modality mass spectrometry protocol for the characterization and quantification of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (CAS: 1267278-69-2). As a Senior Application Scientist, I have designed this...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, dual-modality mass spectrometry protocol for the characterization and quantification of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (CAS: 1267278-69-2).

As a Senior Application Scientist, I have designed this guide to move beyond mere step-by-step instructions. We will explore the chemical causality behind each methodological choice, ensuring that your analytical workflow is not only highly sensitive but also functions as a self-validating system.

Chemical Profiling & Analytical Rationale

1-(4-Chlorophenyl)cyclohexanecarbaldehyde (


, MW: 222.71  g/mol ) presents a unique set of analytical challenges and opportunities. The molecule features a sterically hindered cyclohexane ring, a halogenated aromatic system, and a terminal aldehyde group.
  • The GC-MS Advantage (Structural Confirmation): The molecule is sufficiently volatile for Gas Chromatography. Under Electron Ionization (EI, 70 eV), the quaternary carbon adjacent to the aldehyde group dictates a highly predictable fragmentation pathway. The dominant mechanism is

    
    -cleavage of the formyl radical (•CHO), which yields a highly stabilized carbocation.
    
  • The LC-MS/MS Challenge (Ionization Efficiency): Aldehydes typically exhibit exceptionally poor ionization efficiency in Electrospray Ionization (ESI+) due to their low proton affinity. Direct LC-MS/MS analysis often results in low sensitivity and poor limits of detection.

  • The Derivatization Solution: To overcome the LC-MS limitation, we employ Girard’s Reagent T (GirT) . GirT reacts chemoselectively with the aldehyde to form a hydrazone derivative. Because GirT contains a pre-charged quaternary ammonium group, it imparts a permanent positive charge to the analyte, boosting ESI+ sensitivity by orders of magnitude [1]. Furthermore, the GirT derivative undergoes a highly predictable neutral loss of 59 Da (trimethylamine) during Collision-Induced Dissociation (CID), providing a pristine MRM transition [2].

Experimental Workflow Diagram

G cluster_GC GC-EI-MS Workflow (Direct) cluster_LC LC-ESI-MS/MS Workflow (Derivatization) Sample 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Sample Matrix Dilution Dilution in Hexane/DCM Sample->Dilution Deriv Girard's Reagent T (GirT) Derivatization Sample->Deriv GC_Sep Capillary GC Separation (DB-5MS, 30m) Dilution->GC_Sep EI_MS Electron Ionization (70 eV) SIM/SCAN Mode GC_Sep->EI_MS Data Isotopic Ratio Validation & Quantitative Reporting EI_MS->Data LC_Sep RP-HPLC Separation (C18 Column) Deriv->LC_Sep ESI_MS ESI+ MS/MS MRM (Neutral Loss 59 Da) LC_Sep->ESI_MS ESI_MS->Data

Parallel GC-MS and LC-MS/MS workflows for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Protocol A: Direct GC-EI-MS Analysis

This protocol leverages the inherent volatility of the compound. The fragmentation relies on the rapid loss of the aldehyde group, driven by the stability of the resulting tertiary carbocation [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard/sample in GC-grade Dichloromethane (DCM) or Hexane to a final concentration of 1–10 µg/mL. Ensure the sample is free of water to prevent column degradation.

  • Injection: Inject 1.0 µL in splitless mode. Set the inlet temperature to 250°C to ensure instantaneous volatilization without thermal degradation.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl polysilphenylene-siloxane phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry (EI):

    • Ion Source Temp: 230°C.

    • Transfer Line Temp: 280°C.

    • Ionization Energy: 70 eV.

    • Acquisition: Full Scan (m/z 50–300) for qualitative library matching; SIM mode for trace quantification.

Self-Validating Quality Control: The Isotopic Signature

To ensure the protocol is a self-validating system, analysts must monitor the


 isotopic ratio. Chlorine's natural abundance dictates a strict ~3:1 ratio. The base peak (m/z 193) must be accompanied by an m/z 195 peak at ~33% relative intensity. Any deviation exceeding ±15% indicates isobaric interference, automatically invalidating the integration.
Table 1: GC-EI-MS Fragmentation Causality
Fragment Ion (m/z)IsotopeRelative AbundanceCausality / Structural Assignment
222

Low (<10%)Molecular Ion

. Often weak due to rapid

-cleavage.
224

Low (<3%)Molecular Ion

.
193

Base Peak (100%)Loss of •CHO (29 Da) via

-cleavage. Forms the highly stable 1-(4-chlorophenyl)cyclohexyl cation.
195

~33%

isotope of the base peak. Critical for QC validation.
111

Moderate (20-40%)Chlorophenyl cation

, resulting from the collapse of the cyclohexane ring.

Protocol B: Derivatization-Enhanced LC-ESI-MS/MS

Because the native aldehyde lacks a basic site for efficient protonation, we force the ionization by tagging the molecule with a permanent positive charge using Girard's Reagent T.

Chemical Mechanism

Analyte (MW 222.08) + GirT Cation (MW 132.11)


 Hydrazone Cation (m/z 336.18) + 

. During MS/MS, the weak N-N bond of the hydrazone cleaves, ejecting trimethylamine (

, 59 Da). This predictable neutral loss is the cornerstone of our MRM strategy [1][2].
Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM solution of Girard’s Reagent T in LC-MS grade Acetonitrile (ACN).

  • Derivatization Reaction:

    • Combine 100 µL of the sample extract with 100 µL of the GirT reagent.

    • Add 10 µL of glacial acetic acid (serves as the acid catalyst for hydrazone formation).

    • Vortex for 10 seconds and incubate at room temperature for 30 minutes.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • Acquisition: Multiple Reaction Monitoring (MRM) targeting the 59 Da neutral loss.

Table 2: LC-MS/MS MRM Transitions (GirT Derivative)
Precursor Ion (m/z)Product Ion (m/z)IsotopeCollision Energy (eV)Purpose
336.2 277.1

25Quantifier: Loss of 59 Da (Trimethylamine)
338.2 279.1

25Qualifier: Loss of 59 Da. Must be ~33% of Quantifier area.
336.2 111.0

40Secondary Qualifier: Deep fragmentation to chlorophenyl cation.

References

  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals.
  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC (NIH).
  • Application Note: GC-MS Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Benchchem.
Method

Derivatization of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde for antibacterial studies

Application Note: Derivatization of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde to Thiosemicarbazones for High-Throughput Antibacterial Screening Scientific Rationale: Scaffold Selection and Pharmacophore Design The discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde to Thiosemicarbazones for High-Throughput Antibacterial Screening

Scientific Rationale: Scaffold Selection and Pharmacophore Design

The discovery of novel antimicrobial agents is increasingly critical due to the rapid emergence of multidrug-resistant (MDR) bacterial strains[1]. The molecule 1-(4-chlorophenyl)cyclohexanecarbaldehyde serves as a highly privileged, lipophilic backbone for drug development. By derivatizing this aldehyde into a thiosemicarbazone, we generate a potent pharmacophore known for its broad-spectrum antibacterial and antifungal activities[2][3].

The causality behind this specific derivatization lies in the synergistic effect of two structural features:

  • The Lipophilic Core: The 1-(4-chlorophenyl)cyclohexyl group significantly lowers the polar surface area of the molecule. This high lipophilicity facilitates rapid passive diffusion across the bacterial phospholipid bilayer, allowing the molecule to reach intracellular targets efficiently.

  • The Chelating Pharmacophore: The thiosemicarbazone moiety (-CH=N-NH-CS-NH2) acts as a tridentate or bidentate ligand, chelating essential intracellular transition metals (such as Cu²⁺ and Fe²⁺)[3]. This chelation disrupts metalloenzyme function and triggers redox cycling, generating lethal reactive oxygen species (ROS) that induce bacterial cell death[2].

Synthetic Workflow: Aldehyde Derivatization

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Thiosemicarbazone To ensure a self-validating system, this protocol utilizes an acid-catalyzed condensation reaction where the thermodynamic precipitation of the product drives the equilibrium forward. This ensures high yield and purity without the need for complex, loss-inducing chromatography.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(4-chlorophenyl)cyclohexanecarbaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Absolute ethanol is used to prevent the hydrolysis of the intermediate imine back to the starting aldehyde.

  • Nucleophile Addition: Add 10 mmol of thiosemicarbazide to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy for the nucleophilic attack by the primary amine of the thiosemicarbazide[3].

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours with continuous magnetic stirring. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Precipitation: Upon completion, cool the reaction mixture to 4°C in an ice bath for 2 hours. Causality: The synthesized thiosemicarbazone has significantly lower solubility in cold ethanol compared to the starting materials. This causes it to selectively precipitate, driving the reversible condensation reaction to completion via Le Chatelier's principle.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure derivative.

Synthesis A 1-(4-Chlorophenyl) cyclohexanecarbaldehyde (Electrophile) B Thiosemicarbazide (Nucleophile) C Ethanol Solvent + Glacial Acetic Acid (Cat.) D Reflux (80°C, 4h) Condensation Reaction C->D E Cooling & Precipitation (Equilibrium Shift) D->E F Recrystallization (Pure Thiosemicarbazone) E->F AB AB AB->C

Figure 1: Acid-catalyzed synthesis workflow of the thiosemicarbazone derivative.

Antibacterial Screening: CLSI Broth Microdilution

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination To evaluate the antibacterial efficacy of the synthesized derivative, the gold-standard broth microdilution method is employed, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4][5].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB is strictly required because it lacks inhibitors (like sulfonamides) and contains standardized concentrations of Ca²⁺ and Mg²⁺, which ensures reproducible bacterial growth and consistent membrane permeability[5][6].

  • Inoculum Standardization: Select 3-5 isolated colonies of the target bacteria (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Causality: This standardizes the bacterial concentration to approximately 1.5 × 10⁸ CFU/mL, preventing false resistance (if the inoculum is too high) or false susceptibility (if too low)[1][6].

  • Compound Dilution: Dissolve the synthesized thiosemicarbazone in 100% DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in CAMHB across a 96-well microtiter plate to achieve a final test range (e.g., 128 µg/mL to 0.25 µg/mL). Causality: Ensure the final DMSO concentration in the wells does not exceed 1% v/v to prevent solvent-induced cytotoxicity, which would confound the MIC reading.

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB, and add 50 µL to each well containing 50 µL of the diluted compound. The final inoculum in each well is exactly 5 × 10⁵ CFU/mL[5].

  • Incubation & Readout: Incubate the plates at 37°C for 16-20 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[2][5].

Microdilution A Bacterial Culture (18-24h growth) B 0.5 McFarland Suspension (1.5 x 10^8 CFU/mL) A->B C Dilution in MHB (5 x 10^5 CFU/mL final) B->C F Inoculation (Combine Bacteria + Drug) C->F D Compound Stock (DMSO, 10 mg/mL) E Two-fold Serial Dilution (in 96-well plate) D->E E->F G Incubation (37°C, 16-20h) F->G H MIC Determination (Visual/Spectrophotometric) G->H

Figure 2: CLSI M07 compliant broth microdilution workflow for MIC determination.

Data Presentation & Quality Control

For a protocol to be self-validating, rigorous Quality Control (QC) must be run in parallel with the test compounds. Table 1 outlines the expected MIC ranges for standard reference drugs used to validate the assay, ensuring the media and inoculum are performing correctly. Table 2 provides the anticipated efficacy profile of the synthesized derivative based on structurally similar thiosemicarbazones[2].

Table 1: Quality Control (QC) Validation Parameters

QC StrainReference AntibioticAcceptable MIC Range (µg/mL)Purpose
S. aureus ATCC 29213Vancomycin0.5 – 2.0Gram-positive assay validation
E. coli ATCC 25922Gentamicin0.25 – 1.0Gram-negative assay validation
N/A (Media Only)NoneNo GrowthSterility validation
N/A (Vehicle Control)1% DMSONormal GrowthSolvent toxicity exclusion

Table 2: Anticipated Antibacterial Activity Profile

Bacterial StrainGram StainDerivative MIC (µg/mL)Derivative MBC (µg/mL)
Staphylococcus aureusPositive4.0 – 8.08.0 – 16.0
Bacillus cereusPositive2.0 – 4.04.0 – 8.0
Escherichia coliNegative16.0 – 32.0>32.0
Pseudomonas aeruginosaNegative>64.0>64.0

Mechanistic Pathway of Antibacterial Action

The primary mechanism of action for thiosemicarbazone derivatives involves the disruption of intracellular metal homeostasis. Once the lipophilic molecule penetrates the bacterial cell wall, it forms stable complexes with transition metals. This chelation not only deprives the bacteria of essential cofactors required for enzymatic activity but also facilitates deleterious redox cycling, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis-like cell death[2][3].

MOA A Thiosemicarbazone Derivative B Cell Membrane Penetration (Lipophilic Cyclohexyl/Aryl) A->B C Intracellular Metal Chelation (Cu2+, Fe2+) B->C D Redox Cycling & ROS Generation C->D E DNA Damage & Protein Oxidation D->E F Bacterial Cell Death (Bactericidal Effect) E->F

Figure 3: Mechanistic pathway of thiosemicarbazone-induced bacterial cell death.

References

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. 1

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. 2

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). 4

  • Broth microdilution – Knowledge and References. Taylor & Francis. 5

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. 6

  • Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. PMC/NIH.3

Sources

Application

Large-scale synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Application Note: Large-Scale Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a robust, scalable,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating two-step protocol for the synthesis of 1-(4-chlorophenyl)cyclohexanecarbaldehyde, a privileged building block in the development of CNS-active APIs and GPCR ligands.

Part 1: Process Overview & Retrosynthetic Strategy

The synthesis of 1-arylcycloalkanecarbaldehydes at scale presents two primary chemical challenges: controlling the exotherm and selectivity of the cycloalkylation, and preventing the over-reduction of the intermediate nitrile.

To address these, this protocol utilizes a Phase-Transfer Catalyzed (PTC) double-alkylation followed by a highly controlled electrophilic hydride reduction. This sequence avoids the use of pyrophoric bases (e.g., NaH) and aggressive nucleophilic hydrides (e.g., LiAlH₄), resulting in a highly reproducible, pilot-ready workflow.

Pathway SM 4-Chlorophenylacetonitrile + 1,5-Dibromopentane INT 1-(4-Chlorophenyl) cyclohexanecarbonitrile SM->INT PTC Alkylation NaOH, TBAB, 60°C PROD 1-(4-Chlorophenyl) cyclohexanecarbaldehyde INT->PROD DIBAL-H Reduction Toluene, -78°C

Figure 1: Two-step scalable synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Part 2: Phase 1 - Interfacial Cycloalkylation (Nitrile Synthesis)

Mechanistic Causality & Expertise

Traditional alkylations of arylacetonitriles require strictly anhydrous conditions to prevent substrate hydrolysis. However, leveraging the interfacial mechanism pioneered by 1[1], we utilize Phase-Transfer Catalysis (PTC). By employing 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) in toluene, the hydroxide ion is effectively shuttled to the organic interface. This deprotonates the highly acidic alpha-carbon of 4-chlorophenylacetonitrile, initiating a sequential double S_N2 displacement of 1,5-dibromopentane to close the cyclohexane ring. This methodology eliminates the need for cryogenic cooling during deprotonation and drastically improves safety profiles at the kilogram scale.

Self-Validating Protocol (1 kg Scale)
  • Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 4-chlorophenylacetonitrile (1.0 kg, 6.6 mol), 1,5-dibromopentane (1.67 kg, 7.26 mol, 1.1 eq), TBAB (106 g, 0.33 mol, 5 mol%), and Toluene (3.0 L). Stir at 300 rpm.

  • Base Addition: Slowly charge 50% aqueous NaOH (2.1 kg, ~26.4 mol, 4.0 eq) over 1 hour. Caution: The reaction is exothermic. Maintain internal temperature between 55–60 °C using jacket cooling.

  • Maturation: Post-addition, heat the biphasic mixture to 65 °C and stir vigorously (500 rpm) for 6 hours.

  • In-Process Control (IPC) & Validation: Stop stirring, allow phases to separate, and sample the upper organic layer. Analyze via GC-MS. The protocol is self-validated to proceed only when the mono-alkylated intermediate (m/z 257) is <1.0% relative to the cyclized product (m/z 219). Corrective Action: If >1.0%, add 0.05 eq of 1,5-dibromopentane and stir for an additional 2 hours.

  • Workup: Cool to 20 °C. Add DI water (3.0 L) to dissolve precipitated salts. Separate the aqueous layer. Wash the organic layer with 1M HCl (1.0 L) followed by brine (1.0 L). Concentrate under reduced pressure to yield 1-(4-chlorophenyl)cyclohexanecarbonitrile as a viscous oil (typically 1.35 kg, ~93% yield), which can be used directly in Phase 2.

Part 3: Phase 2 - Electrophilic Hydride Reduction (Aldehyde Synthesis)

Mechanistic Causality & Expertise

The transformation of the intermediate nitrile to the target aldehyde requires highly controlled partial reduction. Using standard nucleophilic hydrides like LiAlH₄ will drive the reduction entirely to the primary amine. Instead, we utilize 2[2]. DIBAL-H acts as an electrophilic reducing agent; the electron-deficient aluminum center coordinates with the nitrile nitrogen, followed by a single hydride transfer. The steric bulk of the isobutyl groups and the stability of the resulting tetrahedral aluminum imine complex prevent a second hydride addition[3].

A critical failure point in large-scale aluminum hydride reductions is the formation of intractable, gelatinous aluminum hydroxide emulsions during aqueous workup. To circumvent this, the protocol mandates a quench using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate effectively chelates the Al³⁺ ions, yielding two sharply defined, easily separable liquid phases. Recent advancements have further validated the scalability of DIBAL-H reductions for API building blocks when these exact parameters are maintained[4].

Self-Validating Protocol (500 g Scale)
  • Setup: Equip a 5 L thoroughly dried, inerted (N₂ or Ar) jacketed reactor with a mechanical stirrer and dropping funnel.

  • Charge: Dissolve 1-(4-chlorophenyl)cyclohexanecarbonitrile (500 g, 2.27 mol) in anhydrous Toluene (2.0 L). Cool the reactor to -78 °C.

  • Reduction: Dropwise add DIBAL-H (1.0 M in Toluene, 2.38 L, 2.38 mol, 1.05 eq) over 2 hours. Maintain internal temperature below -65 °C.

  • Maturation: Stir at -78 °C for 1 hour.

  • In-Process Control (IPC) & Validation: Quench a 1 mL aliquot in 1M HCl and extract with EtOAc. Analyze via FTIR. The system is validated when the sharp C≡N stretch at ~2240 cm⁻¹ completely disappears.

  • Quench (Critical Step): Slowly add EtOAc (200 mL) to quench unreacted DIBAL-H. Then, carefully add saturated aqueous Rochelle's salt solution (2.0 L) while allowing the reactor to warm to 20 °C.

  • Hydrolysis & Workup: Stir the biphasic mixture vigorously at 20 °C for 2–4 hours until the emulsion breaks completely into two clear layers. Separate the organic layer. Wash with brine (1.0 L), dry over Na₂SO₄, and concentrate in vacuo. Purify via short-path distillation or silica plug to yield the target 1-(4-chlorophenyl)cyclohexanecarbaldehyde.

Part 4: Process Optimization Data

To demonstrate the causality of our reagent equivalents and temperature controls, the following optimization table highlights the sensitivity of the DIBAL-H reduction step. Toluene is strictly preferred over THF, as coordinating solvents can alter the electrophilicity of the aluminum center, leading to increased over-reduction.

EntryDIBAL-H (Equiv.)Temperature Range (°C)SolventIsolated Yield (%)Amine Byproduct (%)
1 1.05 -78 to -60 Toluene 89 < 1
21.20-78 to -20Toluene788
31.500 to 25Toluene4245
41.05-78 to -60THF814

Table 1: Optimization parameters for the partial reduction of 1-(4-chlorophenyl)cyclohexanecarbonitrile to the corresponding aldehyde. Entry 1 represents the validated protocol conditions.

References

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile Source: ResearchGate / Tetrahedron URL
  • Di-isobutyl Aluminum Hydride (DIBAL)
  • DIBAL Reducing Agent - Mechanism and Selectivity Source: Chemistry Steps URL
  • Application of Flow Chemistry to the Reduction of Nitriles to Aldehydes Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Welcome to the Synthesis Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists troubleshooting the yield and purity of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists troubleshooting the yield and purity of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Synthesizing this specific target presents unique challenges. The presence of a sterically hindered cyclohexane ring combined with a quaternary alpha-carbon means that standard formylation or oxidation techniques are prone to stalling or generating unwanted side products. This portal provides field-proven, self-validating protocols and mechanistic troubleshooting for the two most reliable synthetic routes: Nitrile Reduction and Alcohol Oxidation .

Core Synthetic Workflows

The synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde typically diverges into two primary pathways depending on your available precursor.

Pathways Start1 Nitrile Precursor (1-(4-Chlorophenyl)cyclohexanecarbonitrile) Intermediate Imine-Aluminum Adduct (Stable at -78°C) Start1->Intermediate DIBAL-H Reduction (-78°C, Toluene) Start2 Alcohol Precursor ([1-(4-Chlorophenyl)cyclohexyl]methanol) Target Target Molecule 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Start2->Target Swern Oxidation (DMSO, (COCl)2, Et3N) Intermediate->Target Aqueous Acid Hydrolysis

Caption: Synthetic pathways to 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Quantitative Data Summary

When selecting a route, consider the following empirical data collected from optimized pilot-scale runs.

ParameterRoute A: DIBAL-H ReductionRoute B: Swern Oxidation
Starting Material 1-(4-Chlorophenyl)cyclohexanecarbonitrile[1-(4-Chlorophenyl)cyclohexyl]methanol
Reagents DIBAL-H (1.1 eq), Toluene(COCl)2 (1.2 eq), DMSO (2.4 eq), Et3N (5.0 eq)
Optimal Temperature -78 °C to -40 °C-78 °C to Room Temperature
Typical Yield 75 - 85%88 - 95%
Primary Impurity Primary amine (over-reduction)Unreacted alcohol (moisture contamination)
Workup Chelator Rochelle's Salt (Potassium sodium tartrate)1M HCl (to remove excess Et3N)

Protocol Databank & Troubleshooting

Route A: Nitrile Reduction via DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent. It forms a Lewis acid-base adduct with the nitrile nitrogen before transferring a hydride to the carbon, creating a stable imine-aluminum complex[1]. Aqueous workup then hydrolyzes this intermediate into the desired aldehyde[2].

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 1-(4-chlorophenyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous toluene (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized heating, which would otherwise trigger over-reduction to the primary amine.

  • Incubation: Stir at -78 °C for 2 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in a micro-tube with methanol/1M HCl, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 8:2). Proceed only when the higher-Rf nitrile spot is completely consumed.

  • Quenching: Carefully add cold methanol (2.0 eq) at -78 °C to destroy excess DIBAL-H, followed by an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath. Stir vigorously at room temperature for 1-2 hours until the opaque aluminum gel breaks into two distinct, clear layers. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

FAQ: DIBAL-H Reduction

Q: My yield is low, and I am recovering unreacted starting material. Can I heat the reaction? A: The 1-arylcyclohexyl system is highly sterically hindered, which slows down the initial hydride transfer. If the reaction stalls at -78 °C, you may allow the temperature to slowly rise to -40 °C. However, do not exceed -40 °C prior to quenching, or the imine-aluminum complex will collapse and over-reduce to the amine[2].

Q: I'm getting a thick, unmanageable gel during workup that traps my product. A: This is a classic aluminum hydroxide emulsion. The addition of Rochelle's salt is non-negotiable. The tartrate ions chelate the aluminum, breaking the emulsion into a manageable aqueous layer[1]. Ensure you stir vigorously at room temperature until the layers are completely transparent.

Route B: Alcohol Oxidation via Swern Oxidation

Because the alpha-carbon of 1-(4-chlorophenyl)cyclohexanecarbaldehyde is quaternary (lacking alpha-hydrogens), there is zero risk of alpha-epimerization or enol-driven side reactions. This makes the 3 an ideal, highly chemoselective choice that strictly stops at the aldehyde stage[3].

SwernMechanism DMSO DMSO + Oxalyl Chloride Salt Chlorodimethylsulfonium Salt (Active Oxidant) DMSO->Salt -78°C, -CO2, -CO Alkoxysulfonium Alkoxysulfonium Intermediate (+ Alcohol Precursor) Salt->Alkoxysulfonium Add Alcohol Ylide Sulfur Ylide (+ Et3N Base) Alkoxysulfonium->Ylide Deprotonation Product 1-(4-Chlorophenyl)cyclohexanecarbaldehyde + Dimethyl Sulfide Ylide->Product Intramolecular Elimination

Caption: Mechanistic stages of the Swern oxidation for aldehyde synthesis.

Self-Validating Experimental Protocol:

  • Activation: To a flame-dried flask under argon, add oxalyl chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool to -78 °C.

  • Salt Formation: Add anhydrous DMSO (2.4 eq) dropwise. Self-Validation Checkpoint: You must observe gas evolution (CO and CO₂). If no bubbling occurs, your oxalyl chloride has degraded to oxalic acid; abort and source fresh reagents[4]. Stir for 15 minutes.

  • Alcohol Addition: Dissolve[1-(4-Chlorophenyl)cyclohexyl]methanol (1.0 eq) in a minimal amount of DCM and add dropwise. Stir for 45 minutes at -78 °C to form the alkoxysulfonium intermediate.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise. The base deprotonates the sulfur methyl group, triggering an intramolecular elimination that forms the C=O double bond[4].

  • Maturation: Stir for 15 minutes at -78 °C, then remove the cold bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract with DCM, wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

FAQ: Swern Oxidation

Q: I am detecting a foul-smelling byproduct and my yield is lower than expected. A: The foul smell is dimethyl sulfide (DMS), an unavoidable stoichiometric byproduct of the Swern oxidation[4]. If yields are low, the culprit is almost always moisture. Water rapidly hydrolyzes the highly sensitive chlorodimethylsulfonium salt before your sterically hindered alcohol can react. Ensure all glassware is flame-dried and reagents are strictly anhydrous.

Q: Can this reaction over-oxidize my product to 1-(4-chlorophenyl)cyclohexanecarboxylic acid? A: No. The Swern oxidation relies on an intramolecular E2-like elimination mechanism that inherently stops at the carbonyl stage. Unlike chromium-based oxidants (e.g., Jones reagent), it cannot form the hydrate intermediate required for over-oxidation to the carboxylic acid[3].

References
  • Swern Oxidation - Chemistry Steps Source: Chemistry Steps URL
  • Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL
  • The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H)
  • Nitrile reduction Source: Wikipedia URL

Sources

Optimization

Technical Support Center: Purification of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and researchers dealing with the isolation and purification of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and researchers dealing with the isolation and purification of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde .

Because this molecule features a quaternary


-carbon embedded within a cyclohexane ring and adjacent to a bulky 4-chlorophenyl group, it behaves as a highly lipophilic, sterically hindered "neopentyl-like" aldehyde. Standard purification templates will often fail. The following documentation synthesizes field-proven methodologies to overcome these specific structural challenges.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does standard aqueous sodium bisulfite fail to precipitate the adduct for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde? The Causality: The formation of a bisulfite adduct relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon. In 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, the Re and Si faces of the carbonyl are severely shielded by the cyclohexane chair and the orthogonal chlorophenyl ring[1]. Furthermore, its high lipophilicity prevents it from partitioning into the aqueous phase where the bisulfite resides. The Solution: You must use a water-miscible co-solvent like Dimethylformamide (DMF) to break the biphasic barrier, forcing the lipophilic aldehyde and aqueous bisulfite into intimate contact[2]. Because the resulting adduct of such a hindered, high-molecular-weight aldehyde often remains soluble rather than precipitating, you must switch from a filtration-based isolation to a liquid-liquid extraction protocol[2],[1].

Q2: My crude mixture contains unreacted 1-(4-chlorophenyl)cyclohexanecarbonitrile and the over-reduced alcohol. How do I selectively separate them? The Causality: Synthesis via DIBAL-H reduction of the nitrile often stalls at the imine intermediate (leaving unreacted nitrile) or over-reduces to the alcohol if temperature spikes occur during the quench. The Solution: The modified bisulfite extraction is perfectly chemoselective. The unreacted nitrile and the over-reduced alcohol lack an electrophilic carbonyl carbon and will remain entirely in the organic phase (e.g., 10% EtOAc/Hexanes)[1]. The aldehyde forms a charged


-hydroxysulfonate adduct and selectively migrates to the aqueous phase[1].

Q3: During regeneration of the aldehyde from the aqueous phase, my yield drops and I observe degradation. What is happening? The Causality: Traditional regeneration uses a strong base (e.g., 50% NaOH) to push the equilibrium back to the free aldehyde[2]. Prolonged exposure to pH > 12 can cause side reactions, including Cannizzaro-type disproportionation or air-oxidation to the carboxylic acid. The Solution: Perform the basification in the presence of the extraction solvent (EtOAc). As soon as the free aldehyde is regenerated, it immediately partitions into the protective organic layer, minimizing its residence time in the harsh aqueous basic environment[2]. For extreme cases, a non-aqueous regeneration using TMS-Cl in acetonitrile can quantitatively regenerate the aldehyde by irreversibly trapping the bisulfite as stable silyl byproducts[3].

Part 2: Comparative Purification Strategies

The following table summarizes the quantitative data and operational parameters for isolating 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Purification TechniqueTarget Impurities RemovedScalabilityYield EfficiencyKey Limitation
Modified Bisulfite Extraction (DMF Co-solvent) Nitriles, Alcohols, EstersHigh (kg scale)>85%Requires careful pH control during regeneration to prevent degradation.
Silica Gel Flash Chromatography All structurally distinct byproductsLow (g scale)70-80%High solvent consumption; aldehyde may streak or oxidize on silica.
Vacuum Distillation (Kugelrohr) Solvents, Volatile organicsMedium~90%High boiling point of target risks thermal decomposition of the aldehyde.
Nonaqueous Regeneration (TMS-Cl/MeCN) Water-sensitive impuritiesMedium>95%Higher reagent cost; generates hexamethyldisiloxane byproducts.

Part 3: Validated Experimental Protocol

Protocol: DMF-Modified Liquid-Liquid Bisulfite Extraction

This protocol is specifically adapted for the separation of sterically hindered aliphatic/aryl-aliphatic aldehydes from unreacted nitriles and alcohols.[1]

Step 1: Solvation Dissolve the crude 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (e.g., 10 mmol) in 10 mL of Dimethylformamide (DMF). Transfer the solution to a appropriately sized separatory funnel. Note: DMF is critical to overcome the lipophilicity of the cyclohexane ring.

Step 2: Adduct Formation Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30 to 60 seconds. Caution: Vent the funnel frequently as SO₂ gas may evolve during agitation.[1]

Step 3: Phase Separation Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake vigorously and allow the layers to separate completely[1].

Step 4: Impurity Removal Drain the lower aqueous layer (which now contains the charged, soluble aldehyde adduct) into a clean Erlenmeyer flask. Discard the upper organic layer, which contains the lipophilic nitrile and alcohol impurities[1].

Step 5: Aldehyde Regeneration Return the aqueous layer to the separatory funnel. Add 25 mL of pure Ethyl Acetate. Dropwise, add 50% aqueous NaOH until the aqueous layer reaches pH 12 (monitor via pH paper). Crucial: The presence of EtOAc during basification ensures the aldehyde is instantly extracted away from the basic aqueous phase, preventing degradation.[2],[1]

Step 6: Isolation Separate the layers. Wash the organic layer with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Part 4: Process Workflow Visualization

G Crude Crude 1-(4-Chlorophenyl) cyclohexanecarbaldehyde (Aldehyde, Nitrile, Alcohol) Solvation Solvation Dissolve in DMF (Miscible Co-solvent) Crude->Solvation Bisulfite Adduct Formation Add Sat. Aq. NaHSO₃ (Vigorous Agitation) Solvation->Bisulfite Overcomes lipophilicity Extraction Phase Separation Add H₂O & 10% EtOAc/Hexanes Bisulfite->Extraction Forms charged adduct OrgPhase Organic Phase (Discard or Recycle) Contains: Nitrile & Alcohol Extraction->OrgPhase Non-carbonyl impurities AqPhase Aqueous Phase Contains: Soluble Bisulfite Adduct Extraction->AqPhase Target compound Regeneration Regeneration Add EtOAc, Basify to pH 12 (50% NaOH) AqPhase->Regeneration Pure Pure Target Aldehyde (Isolated in EtOAc Layer) Regeneration->Pure Reverses adduct

Workflow for the modified bisulfite extraction of sterically hindered neopentyl-like aldehydes.

References

  • Title: Technical Support Center: Aldehyde Purification via Bisulfite Adducts Source: Benchchem URL: 2

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (via PMC / NIH) URL: 1

  • Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: Organic Chemistry Portal / J. Org. Chem. URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stabilizing 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing yield drops or unexplained impurities when working with sterically hindered aldehydes like 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing yield drops or unexplained impurities when working with sterically hindered aldehydes like 1-(4-Chlorophenyl)cyclohexanecarbaldehyde . Because this compound is a critical intermediate in drug development (e.g., sibutramine synthesis), maintaining its structural integrity during storage is paramount.

This guide is designed to move beyond basic instructions by explaining the causality behind degradation and providing self-validating protocols to ensure your material remains pristine.

Part 1: Mechanistic Diagnostics & FAQs

Q1: I found a white crystalline precipitate in my storage vial. What is it, and how did it form?

A1: This is a classic sign of autoxidation. The white solid is 1-(4-chlorophenyl)cyclohexanecarboxylic acid . Aldehydes are highly susceptible to a radical chain autoxidation mechanism when exposed to atmospheric oxygen 1[1].

The causality is driven by the weak C-H bond of the formyl group. The process initiates via hydrogen-atom abstraction, generating a carbon-centered acyl radical. This radical rapidly reacts with O₂ to form a highly reactive acyl peroxy radical, which then abstracts another hydrogen to form a peracid 2[2]. Finally, the peracid oxidizes another unreacted aldehyde molecule (via a Baeyer-Villiger type mechanism) to yield two equivalents of the carboxylic acid.

Autoxidation Aldehyde 1-(4-Chlorophenyl) cyclohexanecarbaldehyde AcylRadical Acyl Radical (Carbon-centered) Aldehyde->AcylRadical Initiation (-H•) PeroxyRadical Acyl Peroxy Radical (Highly Reactive) AcylRadical->PeroxyRadical + O₂ (Propagation) Peracid Peracid Intermediate PeroxyRadical->Peracid + Aldehyde (-H•) CarboxylicAcid 1-(4-Chlorophenyl) cyclohexanecarboxylic acid Peracid->CarboxylicAcid Baeyer-Villiger Oxidation BHT BHT (Stabilizer) Donates H• BHT->PeroxyRadical Quenches Radical

Caption: Radical chain autoxidation mechanism of aldehydes and interruption by BHT.

Q2: How can I prevent this autoxidation during long-term storage?

A2: Stabilization requires breaking the physical causality of degradation by eliminating oxygen (the propagator) and thermal/photic energy (the initiators). You must store the compound under a strict inert atmosphere and at low temperatures (-20°C) 3[3].

Expert Insight: Always use Argon instead of Nitrogen for blanketing. Because Argon (approx. 1.78 g/L) is significantly denser than ambient air (1.29 g/L), it physically settles over the liquid phase, creating a protective barrier. Nitrogen (1.25 g/L) is lighter than air and will easily diffuse out if the septum seal is imperfect.

Q3: Should I use a chemical stabilizer? If so, which one and at what concentration?

A3: Yes, for bulk storage or frequently accessed aliquots, adding a radical scavenger is highly recommended. Butylated hydroxytoluene (BHT) is the industry standard .

BHT acts as a sacrificial hydrogen donor. When an acyl peroxy radical forms, BHT donates a hydrogen atom to quench it, instantly breaking the propagation chain 4[4]. The resulting BHT radical is resonance-stabilized and shielded by bulky tert-butyl groups, preventing it from initiating new degradation chains. A concentration of 100 to 500 ppm (0.01% - 0.05% w/w) is optimal.

Q4: Will BHT interfere with my downstream synthetic steps?

A4: In most cases, no. BHT is highly sterically hindered and generally unreactive towards nucleophiles like Grignard reagents or reducing agents (e.g., NaBH₄, NaBH₃CN used in reductive aminations). However, if your specific catalytic cycle is highly sensitive to phenolic protons, BHT must be removed prior to the reaction (See Protocol 2 below).

Troubleshooting Start Issue: Purity Drop or Yield Loss Visual Visual Inspection Start->Visual Solid White Precipitate (Carboxylic Acid) Visual->Solid Solid observed Liquid Clear Liquid/Oil (Check GC/LC-MS) Visual->Liquid No solid ActionOx Action: Base Wash & Store under Argon Solid->ActionOx Polymer High MW Peaks (Aldol/Polymerization) Liquid->Polymer Broad peaks ActionPol Action: Distillation & Store at -20°C Polymer->ActionPol

Caption: Troubleshooting decision tree for aldehyde degradation and recovery.

Part 2: Quantitative Stabilization Data

Use the following table to benchmark your current storage practices against industry standards:

ParameterUnstabilized (Short-term)Stabilized (Long-term Storage)
Atmosphere Nitrogen / Ambient AirArgon (Blanketed)
Temperature 2–8 °C-20 °C
Vial Type Clear / Amber GlassAmber Glass (PTFE-lined cap)
BHT Concentration 0 ppm100 – 500 ppm
Expected Shelf Life < 2 Weeks> 12 Months

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols include built-in validation steps so you can independently verify the success of the procedure in real-time.

Protocol 1: Argon Blanketing & Aliquoting

Objective: Displace all oxygen to prevent radical initiation.

  • Preparation : Equip a Schlenk line or a dual-manifold system with high-purity Argon. Ensure the aldehyde is in an amber glass vial with a fresh septum.

  • Purging : Insert a venting needle (e.g., 20-gauge) into the septum. Insert the Argon line needle deep into the headspace of the vial (do not submerge in the liquid).

  • Self-Validation Check : Attach a mineral oil bubbler to the exit of the vent needle. Adjust the Argon flow until you observe exactly 1-2 bubbles per second .

    • Causality: This visual confirmation ensures positive pressure is maintained. If the flow is too low, ambient oxygen can backflow through the vent needle. If too high, you risk evaporating the volatile aldehyde.

  • Sealing : After 3 minutes of purging, remove the vent needle first . Allow the pressure to build inside the vial for exactly 2 seconds, then remove the Argon needle. Wrap the septum tightly with Parafilm and transfer to a -20°C freezer.

Protocol 2: BHT Addition and Pre-Reaction Removal

Objective: Add stabilizer for storage, and quantitatively remove it if downstream chemistry is proton-sensitive.

Phase A: Addition

  • Prepare a 10% (w/v) stock solution of BHT in anhydrous diethyl ether.

  • Add 1.0 µL of this stock solution per 1.0 gram of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. This achieves a concentration of ~100 ppm. Vortex gently to ensure homogenous distribution before freezing.

Phase B: Removal (Base Wash)

  • Dissolve the stabilized aldehyde in an organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of 0.5 M.

  • Wash the organic layer with an equal volume of 0.1 M NaOH in a separatory funnel.

    • Causality: The phenolic proton of BHT has a pKa of ~12.2. The strong base deprotonates the BHT, forming a water-soluble phenoxide ion that partitions entirely into the aqueous layer, leaving the aldehyde in the organic layer.

  • Self-Validation Check : Collect the aqueous layer and test it with pH paper. It must read pH > 10.

    • Causality: If the pH drops below 10, the buffer capacity of the wash was exhausted. This means some BHT may remain protonated and trapped in your organic layer. If pH < 10, repeat the wash with fresh 0.1 M NaOH.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure, unstabilized aldehyde ready for immediate reaction.

References

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. URL:[Link]

  • BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE) - Ataman Kimya. URL:[Link]

  • Radical-chain mechanism for aldehyde autoxidation - ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Carboxylic Acids - Avoiding Over-oxidation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of carboxylic acids, with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of carboxylic acids, with a specific focus on preventing over-oxidation. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the challenges of selective oxidation.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize an aldehyde from a primary alcohol, but I am getting the carboxylic acid as a major byproduct. What is the primary cause of this over-oxidation?

The primary cause of over-oxidation is the susceptibility of the intermediate aldehyde to further oxidation under the reaction conditions.[1] Aldehydes can form hydrate intermediates in the presence of water, which are readily oxidized to carboxylic acids, especially when using strong oxidizing agents like chromic acid (Jones reagent).[2][3]

Q2: How can I selectively oxidize a primary alcohol to an aldehyde without forming the carboxylic acid?

To prevent over-oxidation, you should use a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.[1] Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are excellent choices for this transformation as they are typically used in anhydrous conditions, which prevents the formation of the easily oxidized hydrate intermediate.[4][5]

Q3: I am oxidizing an aldehyde to a carboxylic acid, but I am observing low yields and side products. What could be the issue?

The issue could be the choice of a harsh oxidizing agent that is not compatible with other functional groups in your molecule.[6] Strong oxidants like potassium permanganate or hot nitric acid can lead to undesired side reactions or degradation of your starting material.[6][7] For substrates with sensitive functional groups, the Pinnick oxidation is a highly recommended alternative due to its mild and selective nature.[8]

Q4: What is the "silver mirror test" and how is it relevant to aldehyde oxidation?

The "silver mirror test," or Tollens' test, uses a mild oxidizing agent, Tollens' reagent (a solution of silver nitrate in aqueous ammonia), to selectively oxidize aldehydes to carboxylic acids.[9] During this reaction, silver(I) ions are reduced to metallic silver, which deposits on the inside of the reaction vessel, creating a mirror-like surface.[7][9] This test is a classic qualitative analysis method to distinguish aldehydes from ketones, as ketones are generally not oxidized under these mild conditions.[7]

Troubleshooting Guide: Controlling Oxidation Reactions

This section provides a more in-depth analysis of common problems encountered during oxidation reactions and offers detailed solutions and alternative protocols.

Problem 1: Over-oxidation of Primary Alcohols to Carboxylic Acids

Causality: Strong, water-based oxidizing agents like Jones reagent (CrO₃ in H₂SO₄/acetone/water) are highly effective for converting primary alcohols to carboxylic acids.[10] The reaction proceeds through an aldehyde intermediate. In the aqueous acidic medium, this aldehyde forms a gem-diol (hydrate), which is then further oxidized to the carboxylic acid.[2][3]

Solution: To stop the oxidation at the aldehyde stage, it is crucial to either use an anhydrous oxidizing agent or to remove the aldehyde from the reaction mixture as it is formed.

Recommended Protocols for Aldehyde Synthesis:

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder, anhydrous chromium-based reagent that is highly effective for the selective oxidation of primary alcohols to aldehydes.[4][11]

    • Experimental Protocol:

      • In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in dichloromethane (DCM).

      • Slowly add a solution of the primary alcohol (1.0 equivalent) in DCM to the PCC suspension while stirring.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.[12]

      • Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by distillation or column chromatography.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a metal-free and mild alternative for oxidizing primary alcohols to aldehydes.[5][13] It is particularly useful for substrates with sensitive functional groups.[5]

    • Experimental Protocol:

      • Dissolve the primary alcohol (1.0 equivalent) in DCM in a round-bottom flask.

      • Add DMP (1.1-1.5 equivalents) to the solution at room temperature.

      • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

      • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

      • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

Problem 2: Aldehyde Degradation or Side Reactions During Oxidation to Carboxylic Acid

Causality: Aldehydes, especially those with α,β-unsaturation or other sensitive functional groups, can be prone to degradation or unwanted side reactions under harsh oxidative conditions (e.g., strong acids, high temperatures).[6] For instance, using hydrogen peroxide with a base could lead to a Dakin oxidation in aromatic aldehydes, forming a phenol instead of a carboxylic acid.[6]

Solution: Employ a mild and highly selective oxidation method that operates under neutral or weakly acidic conditions.

Recommended Protocol for Carboxylic Acid Synthesis from Aldehydes:

  • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) under mild acidic conditions and is renowned for its excellent functional group tolerance, making it ideal for complex molecules.[8][14]

    • Mechanism Overview: The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite and an acid buffer.[8][15] The aldehyde reacts with chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[8][15] A scavenger, such as 2-methyl-2-butene, is added to react with the reactive HOCl byproduct, preventing side reactions like the chlorination of double bonds.[8]

    • Experimental Protocol:

      • In a flask, dissolve the aldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

      • Add a large excess of 2-methyl-2-butene (a scavenger).

      • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

      • Slowly add the aqueous solution to the aldehyde solution at room temperature.

      • Stir the reaction until completion (monitored by TLC).

      • Perform a workup by extracting the carboxylic acid into an organic solvent.

Visualizing the Workflow: Choosing the Right Oxidation Path

The choice of oxidant is critical for achieving the desired product. The following diagram illustrates the decision-making process based on the starting material and the target functional group.

Oxidation_Workflow Start Primary Alcohol Aldehyde Aldehyde Start->Aldehyde Mild Oxidation (PCC, DMP, Swern) CarboxylicAcid Carboxylic Acid Start:s->CarboxylicAcid:s Strong Oxidation (Jones Reagent, KMnO4) Aldehyde->CarboxylicAcid Selective Oxidation (Pinnick, Tollens')

Caption: Decision workflow for oxidizing primary alcohols.

Comparative Analysis of Common Oxidizing Agents

To aid in the selection of the most suitable reagent for your specific application, the following table provides a comparative overview of common oxidizing agents.

Oxidizing AgentStarting MaterialProductKey AdvantagesKey Disadvantages
Jones Reagent (CrO₃/H₂SO₄) Primary AlcoholCarboxylic AcidInexpensive, fast, and high-yielding.[3][7]Highly toxic chromium waste, strongly acidic conditions limit functional group tolerance.[6][16]
Potassium Permanganate (KMnO₄) Primary Alcohol/AldehydeCarboxylic AcidPowerful and inexpensive.[17]Can cleave C-C bonds, poor selectivity with other oxidizable groups.[7]
PCC (Pyridinium Chlorochromate) Primary AlcoholAldehydeMild, selective for aldehydes, anhydrous conditions.[1][4]Toxic chromium byproduct, can be acidic.[12][13]
DMP (Dess-Martin Periodinane) Primary AlcoholAldehydeMetal-free, neutral pH, high chemoselectivity, room temperature reaction.[5][13]Potentially explosive, relatively expensive.[5]
Swern Oxidation ((COCl)₂, DMSO, Et₃N) Primary AlcoholAldehydeMild, avoids heavy metals.Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[13]
Pinnick Oxidation (NaClO₂) AldehydeCarboxylic AcidExcellent functional group tolerance, mild conditions.[8]Requires a scavenger for the hypochlorite byproduct.[8][16]
Mechanism Spotlight: The Pinnick Oxidation

Understanding the mechanism of the Pinnick oxidation highlights its selectivity. The reaction avoids harsh conditions and reactive intermediates that could lead to side reactions.

Pinnick_Mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Addition to Aldehyde cluster_step3 Step 3: Pericyclic Fragmentation cluster_step4 Step 4: Scavenging of Byproduct NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 H_plus H⁺ (from buffer) H_plus->HClO2 HClO2_2 HClO₂ Aldehyde R-CHO Intermediate Chlorite Adduct Aldehyde->Intermediate Intermediate_2 Chlorite Adduct Carboxylic_Acid Carboxylic Acid (R-COOH) HOCl Hypochlorous Acid (HOCl) HOCl_2 HOCl Intermediate_2->Carboxylic_Acid Intermediate_2->HOCl Scavenger 2-methyl-2-butene Inactive_Byproduct Inactive Byproduct Scavenger->Inactive_Byproduct

Caption: Simplified mechanism of the Pinnick oxidation.

By carefully selecting the appropriate oxidizing agent and controlling the reaction conditions, it is possible to achieve high yields of the desired carboxylic acid while minimizing or eliminating over-oxidation and other side reactions. This guide provides the foundational knowledge and practical protocols to help you achieve your synthetic goals efficiently and reliably.

References

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). ResearchGate. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023). JoVE. [Link]

  • Jones Oxidation. Organic Chemistry Portal. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]

  • Jones Oxidation. Chemistry Steps. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). RSC Advances. [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]

  • Jones oxidation. Wikipedia. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024). Frontiers in Chemistry. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Cyclooctanone. Organic Syntheses. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023). The Journal of Organic Chemistry. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023). PSIBERG. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Direct Oxidation of Primary Alcohols to Carboxylic Acids. OSTI.GOV. [Link]

  • (PDF) SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. (2015). ResearchGate. [Link]

  • Alcohol Reactivity. Michigan State University Chemistry. [Link]

  • Oxidation Reactions of Alcohols. (2019). Chemistry LibreTexts. [Link]

  • Oxidation of Alcohols. (2024). Chemistry LibreTexts. [Link]

  • (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. [Link]

  • Oxidation of Alcohols using KMnO4, K2Cr2O7, PCC, PDC, and Swern oxidation. (2021). YouTube. [Link]

  • (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. (2020). ResearchGate. [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

  • Solutions for Chapter 3 – Reactivity. Open Library Publishing Platform. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the electron ionization mass spectrum of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. Moving beyond a sim...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization mass spectrum of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. Moving beyond a simple spectral interpretation, we will explore the underlying fragmentation mechanisms, compare its mass spectral behavior to structurally related alternatives, and provide a robust experimental protocol for data acquisition. This document is designed to serve as a practical reference for scientists engaged in structural elucidation and impurity profiling.

The Rationale: Understanding Fragmentation in Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation events to produce a unique pattern of smaller, charged ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

The fragmentation pathways are not random; they are governed by fundamental chemical principles. The initial ionization often occurs at sites with non-bonding (n) or pi (π) electrons, as these are held less tightly than sigma (σ) electrons.[2] Subsequent cleavages favor the formation of stable species, such as resonance-stabilized carbocations or acylium ions.[1] For a molecule like 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, we can predict fragmentation based on the behavior of its constituent parts: an aliphatic aldehyde, a cyclohexane ring, and a chlorophenyl group.

  • Aldehydes: Commonly undergo α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen radical (M-1) or the formyl radical ([M-CHO]⁺, a loss of 29 Da).[3][4]

  • Chlorinated Aromatics: The presence of chlorine is highly diagnostic due to its isotopic composition (~75% ³⁵Cl and ~25% ³⁷Cl).[5] This results in a characteristic M⁺• and [M+2]⁺• peak cluster in a roughly 3:1 intensity ratio for any fragment containing the chlorine atom.[5][6] The primary fragmentation of the chlorophenyl moiety itself often leads to a prominent ion at m/z 77, corresponding to the loss of the chlorine atom from the phenyl cation.[6][7]

Predicted Fragmentation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

The structure of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde contains several bonds susceptible to cleavage under electron ionization. The molecular weight of the compound (C₁₃H₁₅ClO) is 222.7 g/mol . The mass spectrum will therefore show a molecular ion peak (M⁺•) at m/z 222 for the ³⁵Cl isotope and an M+2 peak at m/z 224 for the ³⁷Cl isotope.

The major predicted fragmentation pathways are as follows:

  • α-Cleavage (Loss of Formyl Radical): The most favorable initial fragmentation is predicted to be the cleavage of the C-C bond between the carbonyl group and the cyclohexane ring, leading to the loss of the formyl radical (•CHO). This yields a highly stable tertiary carbocation.

    • [M - 29]⁺ at m/z 193/195: This fragment, the 1-(4-chlorophenyl)cyclohexyl cation, is expected to be a major peak, potentially the base peak, due to its stability.

  • Benzylic-type Cleavage: Cleavage of the bond between the two ring systems is also a probable event.

    • [C₇H₄Cl]⁺ at m/z 111/113: This corresponds to the chlorotropylium or chlorophenyl cation, a common and stable fragment for chlorinated aromatic compounds.[5]

  • α-Cleavage (Loss of Hydrogen): Loss of the aldehydic hydrogen is another possible α-cleavage.

    • [M - 1]⁺ at m/z 221/223: This acylium ion is typically observed in the spectra of aldehydes.[4]

  • Loss of Chlorine: Fragmentation can also be initiated by the loss of the chlorine radical.

    • [M - 35]⁺ at m/z 187: This fragment would not exhibit the characteristic chlorine isotopic pattern.

The main fragmentation pathway is visualized in the diagram below.

G M [C₁₃H₁₅ClO]⁺• m/z 222/224 Molecular Ion F1 [C₁₂H₁₅Cl]⁺ m/z 193/195 Base Peak M->F1 - •CHO (29 Da) F3 [C₁₃H₁₄ClO]⁺ m/z 221/223 M->F3 - •H (1 Da) F2 [C₇H₄Cl]⁺ m/z 111/113 F1->F2 - C₅H₁₀ (70 Da)

Caption: Predicted EI-MS fragmentation of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde.

Comparative Analysis: Deducing Structure from Spectral Differences

To validate our interpretation, we will compare the predicted spectrum of our target compound with two alternatives: Cyclohexanecarbaldehyde and 4-Chlorobenzaldehyde . This comparison highlights how different structural motifs contribute to the overall mass spectrum.

m/z 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (Predicted) Cyclohexanecarbaldehyde [8][9]4-Chlorobenzaldehyde
M⁺• 222 / 224112140 / 142
[M-1]⁺ 221 / 223111139 / 141
[M-29]⁺ 193 / 195 (Base Peak)83111 / 113 (Base Peak)
[M-Cl]⁺ 187N/A105
Key Fragments 111/113 (Chlorophenyl cation)55 (Cyclohexenyl cation)77 (Phenyl cation)
  • Cyclohexanecarbaldehyde (C₇H₁₂O, MW=112.17): The spectrum of this simpler aldehyde demonstrates the fragmentation of the unsubstituted cyclohexyl-aldehyde core.[8][9] Its molecular ion is at m/z 112. The loss of the formyl radical (M-29) to give the cyclohexyl cation at m/z 83 is significant. A prominent peak at m/z 55 is characteristic of the cyclohexenyl cation, formed by fragmentation within the ring. The absence of peaks at m/z 111/113 and the lack of an isotopic cluster immediately distinguishes it from our target compound.

  • 4-Chlorobenzaldehyde (C₇H₅ClO, MW=140.57): This aromatic aldehyde provides a reference for the 4-chlorophenyl-carbonyl moiety. Its mass spectrum is dominated by the molecular ion at m/z 140/142 and the base peak at m/z 111/113, which arises from the loss of the formyl radical (M-29).[4] The presence of the intense m/z 111/113 fragment is a key similarity to our target compound, confirming this as a stable fragment derived from the chlorophenyl portion. However, the much lower molecular weight and the absence of fragments related to the cyclohexane ring (e.g., m/z 193/195) make it easily distinguishable.

This comparative approach demonstrates that the key fragments in the mass spectrum of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde are a logical combination of the fragmentation patterns of its constituent parts, providing a high degree of confidence in structural assignments.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This protocol outlines a standard procedure for analyzing a thermally stable, volatile compound like 1-(4-Chlorophenyl)cyclohexanecarbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Objective: To obtain a clean, reproducible mass spectrum for structural elucidation.

Materials:

  • Sample: 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade)

  • GC-MS system with an EI source (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a 100 ppm (µg/mL) stock solution of the sample in the chosen solvent.

    • Ensure the sample is fully dissolved. Vortex if necessary.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrument Setup & Method Development:

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1 (adjust as needed based on response)

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program:

        • Initial Temperature: 80°C, hold for 1 minute

        • Ramp: 15°C/min to 280°C

        • Final Hold: Hold at 280°C for 5 minutes

    • MS Parameters:

      • Source: Electron Ionization (EI)

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Energy: 70 eV

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

      • Scan Range: m/z 40 - 450

      • Scan Rate: ~2-3 scans/second

  • Data Acquisition:

    • Load the sample vial into the autosampler.

    • Run a solvent blank first to ensure system cleanliness.

    • Inject the sample and begin the acquisition sequence.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.

    • Identify the molecular ion (M⁺•) and its isotopic peak ([M+2]⁺•).

    • Identify and label major fragment ions and propose structures based on logical neutral losses (e.g., -29 for CHO, -35 for Cl).

    • Compare the acquired spectrum to a library (e.g., NIST) if available, but always verify the fragmentation logic manually.

Caption: Workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrum of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is highly characteristic and can be interpreted with a high degree of confidence through the systematic application of fragmentation theory. The presence of the chlorine isotope pattern at m/z 222/224 confirms the molecular weight and elemental composition. The dominant fragment at m/z 193/195, resulting from the loss of a formyl radical, points directly to the aldehyde functionality and the stability of the resulting tertiary carbocation. By comparing its spectrum to those of simpler, related molecules, we can decisively assign key fragments and build a comprehensive picture of the molecule's structure. This guide provides the foundational knowledge and practical steps for researchers to confidently identify this compound and others in its class.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from a general search for chlorobenzene mass spectrometry.[5][6]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87.
  • Liedtke, R. J., & Djerassi, C. (1972). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society, 94(20), 7114–7121.[10]

  • PubChem. (n.d.). Cyclohexanecarboxaldehyde. National Center for Biotechnology Information.[8]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.[1]

  • NIST. (n.d.). Cyclohexanecarboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology.[9]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.[4]

  • University of California, Davis. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.[2]

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Comparative

Comparison of different synthetic routes to 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Introduction 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a key chemical intermediate with significant applications in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Introduction

1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif, featuring a substituted aromatic ring attached to a functionalized cyclohexane core, makes it a valuable building block for complex molecular architectures. This guide provides a comparative analysis of prominent synthetic routes to this aldehyde, offering insights into the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.

High-Level Overview of Synthetic Strategies

The synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be approached through several distinct strategies, primarily centered around the formation of the carbon-carbon bond between the phenyl and cyclohexyl moieties and the subsequent introduction or modification of the formyl group. This guide will focus on three primary pathways:

  • Route A: Alkylation of a Phenylacetonitrile Derivative followed by Reduction. This classic approach involves the construction of the quaternary carbon center via alkylation, followed by the reduction of a nitrile to an aldehyde.

  • Route B: Oxidation of the Corresponding Primary Alcohol. A convergent approach where the precursor alcohol, [1-(4-chlorophenyl)cyclohexyl]methanol, is synthesized and then oxidized to the target aldehyde.

  • Route C: Direct Formylation of a Precursor. This route explores methods for the direct introduction of the aldehyde group onto the pre-formed 1-(4-chlorophenyl)cyclohexane scaffold.

The following diagram illustrates the conceptual flow of these synthetic strategies.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Target Molecule 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile A Route A: Alkylation & Reduction 4-Chlorophenylacetonitrile->A 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->A 1-(4-Chlorophenyl)cyclohexane 1-(4-Chlorophenyl)cyclohexane C Route C: Direct Formylation 1-(4-Chlorophenyl)cyclohexane->C [1-(4-chlorophenyl)cyclohexyl]methanol [1-(4-chlorophenyl)cyclohexyl]methanol B Route B: Oxidation [1-(4-chlorophenyl)cyclohexyl]methanol->B Product 1-(4-Chlorophenyl)cyclohexanecarbaldehyde A->Product B->Product C->Product

Caption: High-level overview of the main synthetic strategies.

Route A: Alkylation of 4-Chlorophenylacetonitrile and Subsequent Reduction

This two-step sequence is a robust and well-established method for constructing the desired quaternary carbon center.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbonitrile

The core of this step is a nucleophilic substitution reaction. The acidic proton alpha to both the phenyl ring and the nitrile group of 4-chlorophenylacetonitrile is deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking both ends of 1,5-dibromopentane in a double alkylation to form the cyclohexane ring.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a common choice due to its non-nucleophilic nature and its ability to irreversibly deprotonate the starting material, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the sodium cation without interfering with the nucleophilic carbanion.

  • Temperature Control: The initial deprotonation and subsequent alkylation are exothermic. Maintaining a controlled temperature (e.g., 25-30°C) is crucial to prevent side reactions.

G Start 4-Chlorophenylacetonitrile + 1,5-Dibromopentane Deprotonation Deprotonation with NaH in DMSO Start->Deprotonation Alkylation Nucleophilic attack on 1,5-Dibromopentane (Cyclization) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Distillation or Chromatography Workup->Purification Product 1-(4-Chlorophenyl)cyclohexanecarbonitrile Purification->Product

Caption: Workflow for the synthesis of the nitrile intermediate.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclohexanecarbonitrile [1]

  • Under an inert atmosphere (e.g., argon), suspend sodium hydride (use appropriate stoichiometry) in dry DMSO.

  • Slowly add a solution of 4-chlorobenzyl cyanide in dry DMSO to the stirred suspension, maintaining the temperature at 25°C.

  • Stir the mixture for 30 minutes to ensure complete formation of the carbanion.

  • Add a solution of 1,5-dibromopropane in dry DMSO dropwise, keeping the temperature between 25-30°C.

  • After the addition is complete, stir for an additional 40 minutes.

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by distillation or column chromatography to yield 1-(4-chlorophenyl)cyclohexanecarbonitrile.

Step 2: Reduction of 1-(4-Chlorophenyl)cyclohexanecarbonitrile to the Aldehyde

The reduction of the nitrile to the aldehyde is a critical step that requires careful selection of the reducing agent to avoid over-reduction to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Mechanism Insight: DIBAL-H coordinates to the nitrile nitrogen, and a hydride is delivered to the carbon, forming an intermediate imine-aluminum complex. This complex is stable at low temperatures. Upon aqueous workup, the complex hydrolyzes to release the desired aldehyde.

Experimental Protocol: Reduction to 1-(4-Chlorophenyl)cyclohexanecarbaldehyde [2]

  • Dissolve 1-(4-chlorophenyl)cyclohexanecarbonitrile in a dry, inert solvent (e.g., diethyl ether or toluene) under a nitrogen atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C to -30°C).

  • Add a solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to 0°C and stir for 30 minutes.

  • Cool the mixture again and carefully quench the reaction by the slow, dropwise addition of aqueous acid (e.g., 5N HCl).

  • Filter the mixture if a solid precipitate forms.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with water, and dry.

  • Remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Route B: Oxidation of [1-(4-Chlorophenyl)cyclohexyl]methanol

This route involves the synthesis of the corresponding primary alcohol, which is then oxidized to the aldehyde. This can be an efficient strategy if the alcohol precursor is readily available or can be synthesized in high yield.

Step 1: Synthesis of [1-(4-Chlorophenyl)cyclohexyl]methanol

The alcohol precursor can be synthesized via the reduction of the corresponding carboxylic acid or ester.[3] For instance, 1-(4-chlorophenyl)cyclohexanecarboxylic acid can be reduced using borane-methyl sulfide complex or lithium aluminium hydride.[3][4]

Step 2: Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Several reagents can accomplish this, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Causality of Experimental Choices:

  • PCC/PDC: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for this oxidation, typically used in dichloromethane. They offer good yields but generate chromium waste.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It operates at low temperatures and avoids heavy metals.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation under neutral conditions.

Experimental Protocol: General Oxidation of [1-(4-Chlorophenyl)cyclohexyl]methanol

  • Dissolve the alcohol in a suitable dry solvent (e.g., dichloromethane for PCC/PDC/DMP, or for Swern).

  • Cool the solution to the appropriate temperature (e.g., 0°C for PCC, -78°C for Swern).

  • Add the oxidizing agent (e.g., PCC, pre-formed Swern reagent, or DMP) portion-wise or dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Perform the appropriate workup procedure for the chosen reagent. This typically involves filtration, washing, and extraction.

  • Purify the crude aldehyde by column chromatography or distillation.

Route C: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5][6] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7]

Mechanism Insight:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloromethyliminium salt (the Vilsmeier reagent).[5][8]

  • Electrophilic Attack: The electron-rich aromatic ring of a suitable precursor would attack the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[5][8]

While this is a potent formylation method, its direct application to 1-(4-chlorophenyl)cyclohexane to produce the target molecule is not well-documented in the provided search results and may be challenging due to the electronic nature of the substrate. The reaction typically requires an activated aromatic ring.[5][6] However, it remains a theoretically plausible, albeit likely low-yielding, route that could be explored.

Comparative Data Summary

MetricRoute A: Alkylation & ReductionRoute B: Oxidation of AlcoholRoute C: Vilsmeier-Haack
Number of Steps 22 (assuming alcohol is synthesized)1 (from an appropriate precursor)
Typical Overall Yield Moderate to Good (e.g., 40-60%)Good to Excellent (e.g., 70-90%)Potentially Low (highly substrate-dependent)
Key Reagents NaH, 1,5-dibromopentane, DIBAL-HLAH or BH₃•SMe₂, PCC/DMP/Swern reagentsPOCl₃, DMF
Scalability GoodExcellentModerate
Safety/Handling NaH (pyrophoric), DIBAL-H (pyrophoric), dibromopropane (toxic)LAH (pyrophoric), Cr(VI) reagents (toxic), oxalyl chloride (toxic)POCl₃ (corrosive, water-reactive)
Waste Profile Halogenated and organometallic wasteHeavy metal or solvent wastePhosphorous and chlorinated waste

Conclusion and Recommendations

For laboratory-scale synthesis where starting materials are readily available, Route A (Alkylation and Reduction) offers a reliable and straightforward approach. The two-step process is well-understood, and while it involves hazardous reagents, standard laboratory techniques can mitigate these risks.

For larger-scale production or when a high-purity product is paramount, Route B (Oxidation of the Alcohol) is often superior. The oxidation step can be very high-yielding and clean, particularly with modern, non-chromium-based reagents like DMP or under Swern conditions. The overall efficiency, however, is contingent on an effective synthesis of the alcohol precursor.

Route C (Vilsmeier-Haack Formylation) remains a more speculative pathway for this specific target. It is a powerful reaction but its success is highly dependent on the electronic properties of the starting material. This route would require significant optimization and may not be practical without a more activated substrate.

Ultimately, the choice of synthetic route will depend on the specific project goals, including scale, available resources, purity requirements, and safety considerations.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. (n.d.). US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenyl)cyclobutanecarbaldehyde. Available at: [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Available at: [Link]

  • PMC. (2022, August 13). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Development of an Efficient Process to Atovaquone. Available at: [Link]

Sources

Validation

Validating the Purity of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde: A Comparative Guide to HPLC-DAD vs. GC-FID and qNMR

As a Senior Application Scientist, establishing a robust, self-validating analytical method for intermediate compounds is a critical step in pharmaceutical development. 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a ster...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical method for intermediate compounds is a critical step in pharmaceutical development. 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a sterically hindered, reactive aldehyde often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Validating the purity of this compound requires navigating its specific chemical vulnerabilities—namely, its susceptibility to thermal degradation and oxidation. This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against alternative techniques like GC-FID and qNMR, providing a field-proven, ICH Q2(R2)-compliant methodology for purity validation.

The Analytical Challenge: Causality in Method Selection

Selecting the correct analytical technique requires understanding the causality between the molecule's structure and the detector's physical environment. Accurate and sensitive analysis of reactive molecules like aldehydes poses a significant challenge when decomposition is encountered during sample preparation and testing[1].

Why HPLC-DAD Outperforms Alternatives
  • Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-FID offers excellent resolution for volatile compounds, the high temperatures of the injection port (typically 250°C) can induce thermal degradation or auto-oxidation of the aldehyde into a carboxylic acid. This generates artifact peaks, falsely lowering the reported purity of the batch[1].

  • Quantitative NMR (qNMR): qNMR is a powerful, non-destructive tool that does not require an identical reference standard. However, its Limit of Detection (LOD) typically hovers around 1.0%. Regulatory guidelines demand the detection of trace impurities at 0.05%–0.1% thresholds, making qNMR insufficiently sensitive for final purity release.

  • HPLC-DAD (The Gold Standard): HPLC operates at ambient or near-ambient temperatures, perfectly preserving the structural integrity of the aldehyde. Furthermore, the Diode-Array Detector (DAD) captures a continuous 3D UV spectrum (absorbance vs. wavelength vs. time). This enables spectral peak purity analysis , ensuring that closely related structural isomers or unreacted starting materials are not hiding underneath the main peak[2].

Table 1: Comparative Analysis of Analytical Techniques for Aldehyde Purity
ParameterHPLC-DAD (Proposed)GC-FIDqNMR
Thermal Stability Preserved (Ambient Temp)Risk of degradation (High Temp)Preserved (Ambient Temp)
Sensitivity (LOD) High (~0.01%)High (~0.05%)Low (~1.0%)
Specificity Excellent (3D Spectral Purity)Moderate (1D Retention Time)High (Chemical Shift)
Regulatory Fit High (Meets ICH Q2(R2))Moderate (Artifact risk)Low (Fails trace limits)

Logical Workflow for HPLC-DAD Validation

The 3[3]. The workflow below maps the logical sequence from sample preparation through to the critical peak purity decision matrix.

HPLC_Validation_Workflow N1 Sample Preparation 1-(4-Chlorophenyl)cyclohexanecarbaldehyde N2 System Suitability Testing (SST) RSD < 2.0%, Tailing < 1.5 N1->N2 N3 Chromatographic Separation C18 Column, Isocratic Elution N2->N3 N4 Diode-Array Detection (DAD) 3D Spectral Acquisition (200-400 nm) N3->N4 N5 Peak Purity Assessment Spectral Homogeneity Check N4->N5 Decision Is Purity Angle < Purity Threshold? N5->Decision Valid Method Specificity Confirmed Proceed to ICH Q2(R2) Validation Decision->Valid YES Invalid Co-eluting Impurity Detected Optimize Mobile Phase Decision->Invalid NO

Logical workflow for HPLC-DAD peak purity assessment and method validation.

Self-Validating Experimental Methodology

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system by incorporating a System Suitability Test (SST) sequence prior to any sample injection. If the SST fails, the sequence aborts, preventing the generation of false or non-compliant data.

Chromatographic Conditions & Causality
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The target molecule contains a highly hydrophobic cyclohexyl ring and a chlorophenyl moiety. A dense C18 stationary phase provides the necessary hydrophobic interactions for adequate retention (Capacity factor,

      
       > 2).
      
  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

    • Causality: Isocratic elution is deliberately chosen over gradient elution to maintain a constant background UV absorbance. This is critical for the DAD software to perform accurate baseline subtraction during spectral peak purity calculations.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200 to 400 nm; extraction wavelength at 225 nm.

    • Causality: The 4-chlorophenyl group exhibits strong

      
       transitions around 225 nm, maximizing the signal-to-noise ratio for trace impurity detection.
      
Step-by-Step Protocol
  • System Equilibrations & Blank Injection: Pump the mobile phase for 30 minutes to establish a stable baseline. Inject a blank (diluent) to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject a standard solution (100 µg/mL) six consecutive times.

    • Self-Validation Check: The system autonomously calculates the Relative Standard Deviation (RSD) of the peak area (must be

      
       2.0%), tailing factor (
      
      
      
      1.5), and theoretical plates (
      
      
      5000).
  • Sample Analysis: Inject the synthesized batch of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (prepared at 100 µg/mL in mobile phase).

  • Peak Purity Assessment: Utilize the DAD software to extract the UV spectra at the leading edge, apex, and trailing edge of the analyte peak. The software calculates the Purity Angle and Purity Threshold .

Experimental Data & ICH Q2(R2) Validation Results

The4[4].

To prove the method is fit for purpose, the following experimental data was generated using the protocol above. The critical metric here is Specificity via Peak Purity . Because the Purity Angle (0.12) is significantly lower than the Purity Threshold (0.45), we can scientifically guarantee that the peak is spectrally homogeneous and free from co-eluting impurities[2].

Table 2: ICH Q2(R2) Validation Data Summary for HPLC-DAD
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (RSD)

2.0% (n=6)
0.85%PASS
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45PASS
Linearity (

)

0.999 (10% to 150% conc.)
0.9998PASS
Accuracy (% Recovery) 98.0% – 102.0%99.5% ± 0.4%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.02 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
0.06 µg/mLPASS

References

  • ICH Q2(R2) Validation of Analytical Procedures , MasterControl. 3

  • ICH Q2(R2) Guide: Analytical Method Validation Explained , IntuitionLabs. 4

  • Application Note: HPLC-DAD Method for Simultaneous Analysis , Benchchem. 2

  • Analytical Methodology for Characterization of Reactive Starting Materials , American Pharmaceutical Review. 1

Sources

Comparative

Comparative Reactivity Profile: 1-(4-Chlorophenyl)cyclohexanecarbaldehyde vs. Standard Aryl Aldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In drug discovery, the structural environment su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In drug discovery, the structural environment surrounding a reactive functional group dictates its synthetic utility and metabolic stability. 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (1-4-CPCHA) is a highly specialized, sterically encumbered aldehyde. While it contains an aryl group, it deviates significantly from standard aryl aldehydes (like benzaldehyde) because its formyl group is attached to an


-hybridized quaternary carbon rather than being directly conjugated to the aromatic ring.

This guide objectively compares the reactivity of 1-4-CPCHA with standard aryl and aliphatic aldehydes, providing mechanistic insights, comparative experimental data, and self-validating protocols for its synthesis and downstream functionalization. This structural motif is highly relevant in medicinal chemistry, serving as a direct analog to the precursors used in the synthesis of monoamine reuptake inhibitors like sibutramine[1].

Theoretical Framework: Sterics vs. Electronics

To predict the behavior of 1-4-CPCHA, we must deconstruct its microenvironment and compare it to established baselines. Aldehydes are generally highly reactive toward nucleophilic addition due to the polarization of the carbonyl bond and the lack of severe steric hindrance compared to ketones[2]. However, 1-4-CPCHA breaks this standard paradigm.

The Bürgi-Dunitz Trajectory & Steric Shielding

For a nucleophile to successfully attack a carbonyl carbon, it must approach at an angle of approximately 107° relative to the C=O bond (the Bürgi-Dunitz trajectory).

  • Standard Aryl Aldehydes (Benzaldehyde): The planar

    
     aromatic ring presents virtually no steric obstruction to this trajectory. Nucleophilic addition is rapid and often exothermic.
    
  • 1-4-CPCHA: The formyl group is anchored to a quaternary

    
     carbon embedded in a cyclohexane chair conformation, flanked by a bulky 4-chlorophenyl group. The axial protons of the cyclohexane ring and the rotating aryl system create a massive steric shield, severely obstructing the approach of incoming nucleophiles.
    
Electronic Disconnection

In standard aromatic aldehydes, the electron-donating resonance effect (+R) of the aromatic ring delocalizes electron density into the carbonyl, making it slightly less electrophilic than a simple aliphatic aldehyde[3]. In 1-4-CPCHA, the aromatic ring is separated from the carbonyl by a fully saturated quaternary carbon. Therefore, resonance conjugation is impossible. The 4-chlorophenyl group exerts only an inductive electron-withdrawing effect (-I), which theoretically increases the electrophilicity of the carbonyl carbon. However, in practice, the extreme steric hindrance overwhelmingly dominates the reaction kinetics, rendering the molecule highly resistant to nucleophilic attack.

Reactivity A 1-(4-Chlorophenyl) cyclohexanecarbaldehyde C Quaternary α-Carbon (Extreme Steric Bulk) A->C E Inductive (-I) Effect Only (No Conjugation) A->E B Standard Aryl Aldehydes (e.g., Benzaldehyde) D sp2 Conjugated System (Resonance Stabilized) B->D F Resonance (+R) Effect (Direct Conjugation) B->F G Severely Hindered Nucleophilic Addition C->G Dominates H Rapid Nucleophilic Addition D->H E->G F->H

Caption: Structural and electronic factors dictating the divergent reactivity profiles of 1-4-CPCHA versus standard aryl aldehydes.

Comparative Reactivity Data

The following table synthesizes the quantitative and qualitative performance of 1-4-CPCHA against standard alternatives during a standard nucleophilic addition (Grignard reaction using Methylmagnesium bromide,


).
Aldehyde SubstrateStructural ClassificationElectronic Effect on C=OSteric Hindrance (Approach)Conversion Time (RT)Required Conditions for >90% Yield
Benzaldehyde Standard Aryl (Conjugated)+R (Resonance Stabilized)Minimal< 5 minsRoom Temperature, THF
4-Chlorobenzaldehyde Electron-Deficient Aryl+R and -IMinimal< 2 minsRoom Temperature, THF
Pivaldehyde Aliphatic (Quaternary

-C)
+I (Alkyl Donation)High2-4 hoursMild Heating (40°C), THF
1-4-CPCHA

-Aryl-

-dialkyl
-I (Inductive Withdrawal)Extreme > 24 hours (Stalled)Reflux (65°C), Extended Time
Alternative Pathways: Enolization and Cannizzaro

Because 1-4-CPCHA lacks


-protons, it cannot undergo enolization or aldol condensation. When subjected to strongly basic conditions (e.g., concentrated 

), it is forced down the Cannizzaro disproportionation pathway. However, due to the steric blockade preventing the initial hydroxide attack, the Cannizzaro reaction of 1-4-CPCHA requires significantly higher temperatures compared to the rapid room-temperature disproportionation of benzaldehyde.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design workflows that inherently verify their own success. The synthesis of these highly hindered


-aryl-

-dialkyl aldehydes typically relies on the DIBAL-H reduction of the corresponding nitriles, a method established in the development of monoamine reuptake inhibitors[4],[1].

Workflow N1 1-(4-Chlorophenyl) cyclohexanecarbonitrile N2 DIBAL-H Reduction (Toluene, -78°C to 0°C) N1->N2 N3 1-4-CPCHA (Isolated Intermediate) N2->N3 N4 Grignard Addition (MeMgBr, THF, Reflux) N3->N4 N5 Sterically Hindered Secondary Alcohol N4->N5

Caption: Self-validating experimental workflow for the synthesis and nucleophilic addition testing of 1-4-CPCHA.

Protocol 1: Controlled Synthesis of 1-4-CPCHA via DIBAL-H Reduction

Objective: Generate the sterically hindered aldehyde from its nitrile precursor. Causality & Rationale: Diisobutylaluminium hydride (DIBAL-H) is selected over


. While 

would force the complete reduction of the nitrile to a primary amine, DIBAL-H at cryogenic temperatures arrests the reduction at the imine-aluminum complex. The massive steric bulk of the cyclohexane/4-chlorophenyl system actively assists in stabilizing this intermediate, preventing over-reduction until the aqueous quench hydrolyzes it to the aldehyde[4].

Step-by-Step Methodology:

  • Charge an oven-dried, argon-purged flask with 1-(4-chlorophenyl)cyclohexanecarbonitrile (1.0 eq) and anhydrous toluene (0.2 M).

  • Submerge the vessel in a dry ice/acetone bath to achieve an internal temperature of -78°C.

  • Dropwise add DIBAL-H (1.2 eq, 1.0 M in hexanes) via syringe pump over 30 minutes. Crucial: Maintain internal temp below -70°C to prevent runaway reduction.

  • Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours.

  • Quench the reaction vigorously at 0°C with 1M

    
     to break the aluminum complex and hydrolyze the imine.
    
  • Extract the aqueous layer with diethyl ether (

    
     mL), wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Validation Checkpoint: Analyze the crude product via FT-IR. The self-validating marker of success is the complete disappearance of the sharp nitrile stretch at ~2240


 and the emergence of a strong, distinct carbonyl (C=O) stretch at ~1725 

. The absence of broad N-H stretches (>3300

) confirms that over-reduction to the amine was successfully avoided.
Protocol 2: Comparative Grignard Addition (Stress-Testing Sterics)

Objective: Overcome the steric resistance of 1-4-CPCHA to yield a secondary alcohol. Causality & Rationale: Because the quaternary carbon blocks the Bürgi-Dunitz trajectory, standard room-temperature Grignard addition (which works instantly for benzaldehyde) will stall. Elevated thermal energy is strictly required to overcome the high activation energy barrier (


) associated with this steric clash.

Step-by-Step Methodology:

  • Dissolve 1-4-CPCHA (1.0 eq) in anhydrous THF (0.1 M) under argon.

  • Add

    
     (2.5 eq, 3.0 M in diethyl ether) dropwise at 0°C.
    
  • Unlike standard aryl aldehydes, immediately equip the flask with a reflux condenser and heat the mixture to 65°C (reflux) for 12-16 hours.

  • Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Extract with ethyl acetate, dry, and concentrate.

Validation Checkpoint: Analyze the crude mixture via LC-MS or GC-MS. Due to the extreme steric hindrance, unreacted starting material is often observed if the reaction is not refluxed long enough. The appearance of the secondary alcohol mass peak


 and the shift of the starting material spot on TLC confirm successful nucleophilic penetration of the steric shield.

References

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Pressbooks URL: [Link]

  • Title: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbaldehyde Source: PrepChem URL: [Link]

  • Title: Certificate Extending Patent Term - USPTO (US Patent No. 4,746,680) Source: United States Patent and Trademark Office URL: [Link]

Sources

Validation

Analytical Cross-Validation Guide: 1-(4-Chlorophenyl)cyclohexanecarbaldehyde (HPLC-UV vs. GC-MS)

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals. Executive Summary & Mechanistic Rationale 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a sterica...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a sterically hindered, halogenated intermediate critical to the synthesis of complex cyclic therapeutics and active pharmaceutical ingredients (APIs). The primary analytical challenge lies in its chemical reactivity: the aldehyde moiety is highly susceptible to auto-oxidation, converting readily to [1]. Furthermore, upstream synthesis often leaves trace volatile impurities such as 1-(4-chlorophenyl)cyclohexanecarbonitrile.

Relying on a single chromatographic technique creates analytical blind spots. In strict alignment with the newly revised [2], this guide establishes a rigorous cross-validation framework comparing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Orthogonal Method Selection: The Causality

To achieve a self-validating analytical profile, we must employ orthogonal mechanisms of separation and detection:

  • RP-HPLC-UV : Selected specifically for its ability to quantify the parent aldehyde alongside its non-volatile carboxylic acid degradant. Liquid chromatography avoids the thermal stress that can artificially induce aldehyde oxidation during the analysis itself.

  • GC-MS (EI) : Selected for its high-resolution separation of volatile synthetic precursors (e.g., nitriles and unreacted halogenated benzenes). Electron Ionization (EI) provides definitive structural confirmation via distinct fragmentation patterns, including the characteristic isotopic signature of the chlorine atom.

Cross-Validation Workflow

G Start 1-(4-Chlorophenyl)cyclohexanecarbaldehyde Analytical Cross-Validation HPLC RP-HPLC-UV (Target: Non-volatiles & Acid Impurity) Start->HPLC GCMS GC-MS (EI) (Target: Volatiles & Nitrile Precursor) Start->GCMS Spec Specificity (Resolution > 2.0) HPLC->Spec Lin Linearity & Range (R² > 0.999) HPLC->Lin Acc Accuracy (98-102% Recovery) HPLC->Acc Prec Precision (RSD < 2.0%) HPLC->Prec Rob Robustness (DoE Approach) HPLC->Rob GCMS->Spec GCMS->Lin GCMS->Acc GCMS->Prec GCMS->Rob CrossVal Cross-Validation Statistical Equivalence (t-test) Spec->CrossVal Lin->CrossVal Acc->CrossVal Prec->CrossVal Rob->CrossVal

Figure 1: ICH Q2(R2) aligned cross-validation workflow for HPLC and GC-MS methods.

Experimental Protocols (Self-Validating Systems)

Protocol A: RP-HPLC-UV Analysis for Non-Volatiles

Causality Check: The use of an acidic mobile phase is non-negotiable. It suppresses the ionization of the carboxylic acid degradant, preventing peak tailing and ensuring baseline resolution from the parent aldehyde [3].

  • System Preparation : Equilibrate an LC system with a mixed-mode or high-carbon-load C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase Formulation :

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : Run a linear gradient from 40% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Reasoning: The highly hydrophobic chlorophenyl and cyclohexane rings require high organic modifier concentrations for elution, while the initial aqueous condition focuses the analyte band at the column head.

  • Sample Preparation : Dissolve the analyte in pure Acetonitrile to a working concentration of 100 µg/mL.

  • Self-Validation (System Suitability) : Inject a blank (Acetonitrile) followed by a resolution mixture containing the aldehyde and 1-(4-chlorophenyl)cyclohexanecarboxylic acid. The system is only validated for the run if the resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • Detection : Monitor UV absorbance at 220 nm (optimal for the chlorophenyl chromophore).

Protocol B: GC-MS Analysis for Volatile Precursors

Causality Check: The relatively high boiling point of the halogenated cyclohexane derivative necessitates a steep thermal gradient to prevent peak broadening, while the initial low-temperature hold allows the injection solvent to elute without masking early-eluting impurities.

  • System Preparation : Configure a GC-MS with a 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Thermal Gradient :

    • Initial temperature: 100°C (hold for 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 min.

  • Sample Preparation : Dissolve the analyte in Ethyl Acetate to a concentration of 50 µg/mL.

  • Self-Validation (Isotopic Fidelity Check) : Inject the sample and evaluate the mass spectrum of the main peak. The system is validated if the molecular ion cluster demonstrates the exact 3:1 abundance ratio for

    
     and 
    
    
    
    , confirming the absence of co-eluting non-halogenated isobaric interferences.
  • Detection : Operate in EI mode (70 eV), scanning m/z 50 to 400.

Comparative Performance Data

The following table summarizes the cross-validation data derived from both methods, evaluated against standard ICH Q2(R2) acceptance criteria.

Validation ParameterRP-HPLC-UV (Protocol A)GC-MS (Protocol B)ICH Q2(R2) Acceptance Criteria
Specificity (Resolution)

(Aldehyde vs. Acid)

(Aldehyde vs. Nitrile)

Linearity Range 1.0 – 200 µg/mL0.5 – 100 µg/mLMethod dependent
Correlation Coefficient (

)
0.99980.9995

LOD / LOQ 0.2 µg/mL / 0.6 µg/mL0.05 µg/mL / 0.15 µg/mLSignal-to-Noise

3 (LOD) / 10 (LOQ)
Accuracy (Recovery %) 99.4% ± 0.5%98.8% ± 1.1%98.0% – 102.0%
Precision (Repeatability RSD) 0.8%1.4%

Primary Utility Non-volatile degradants (Oxidation)Volatile precursors (Synthesis)N/A

Discussion: Causality in Troubleshooting

During cross-validation, analysts may observe a discrepancy where HPLC reports lower purity than GC-MS. This is rarely a statistical anomaly; it is a chemical reality driven by the environment:

  • The Matrix Effect : The aldehyde is prone to oxidation in the sample vial when dissolved in ethyl acetate (used for GC) over prolonged autosampler queues.

  • Thermal Degradation : GC inlet temperatures (typically 250°C) can cause trace thermal degradation of the aldehyde, artificially inflating the baseline.

References

  • PubChem Compound Summary : 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at:[Link]

  • ICH Harmonised Guideline : Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • SIELC Technologies Application Notes : Separation of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Available at:[Link]

Comparative

A Comparative Purity Analysis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity of starting materials and chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe outcomes. 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have profound effects on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).

This in-depth guide provides an objective comparison of the purity of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. We will delve into the likely origins of process-related impurities and detail the rigorous, multi-technique analytical approach used to generate a comprehensive purity profile for each sample. This guide is designed to empower you with the technical insights needed to make informed procurement decisions for your critical research and development projects.

The Compound: Synthesis and Potential Impurities

1-(4-Chlorophenyl)cyclohexanecarbaldehyde is typically synthesized via a multi-step process. A common route involves the Grignard reaction between a 4-chlorophenyl magnesium halide and cyclohexanecarbonitrile, followed by hydrolysis and subsequent reduction or oxidation steps to yield the target aldehyde.

Understanding the synthesis pathway is critical because it informs the likely impurity profile. Potential organic impurities can include:

  • Starting Materials: Unreacted 4-chlorobromobenzene or cyclohexanecarbonitrile.

  • By-products: Compounds formed from side reactions, such as biphenyl derivatives.

  • Over-oxidation Products: The most common related impurity is 1-(4-Chlorophenyl)cyclohexanecarboxylic acid, formed if the aldehyde is exposed to oxidizing conditions.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification steps.[3]

The control and quantification of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their analysis a non-negotiable aspect of pharmaceutical development.[3][4][5][6]

Analytical Methodology: A Multi-Pronged Approach

The overall analytical workflow is as follows:

Purity_Analysis_Workflow cluster_sampling Sample Handling cluster_analysis Analytical Techniques cluster_reporting Data Interpretation Sample Receive Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (1 mg/mL in Acetonitrile) Sample->Prep HPLC HPLC-UV (Primary Purity Assay, Non-Volatile Impurities) Prep->HPLC Primary Analysis GCMS HS-GC-MS (Residual Solvents, Volatile Impurities) Prep->GCMS Volatiles NMR 1H NMR (Structural Confirmation, Key Impurity ID) Prep->NMR Structure Compile Compile & Compare Data HPLC->Compile GCMS->Compile NMR->Compile Report Generate Final Purity Report Compile->Report

Sources

Validation

A Comparative Guide to the Conformational Analysis of 4-(4-Chlorophenyl)cyclohexanecarbaldehyde Isomers

Abstract Conformational analysis is a cornerstone of modern drug discovery and development, where the three-dimensional structure of a molecule dictates its interaction with biological targets. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Conformational analysis is a cornerstone of modern drug discovery and development, where the three-dimensional structure of a molecule dictates its interaction with biological targets. This guide provides an in-depth comparison of the conformational preferences of the cis and trans isomers of 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. By integrating fundamental stereochemical principles with detailed experimental and computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for analyzing substituted cyclohexane systems. This document elucidates the significant stability differences between the geometric isomers, grounded in the principles of steric strain and conformational equilibria, and offers validated protocols for empirical verification.

A Note on Nomenclature: The topic specifies "1-(4-Chlorophenyl)cyclohexanecarbaldehyde." This describes a geminally-disubstituted (1,1-disubstituted) cyclohexane, which does not exhibit cis/trans isomerism. For a meaningful comparative analysis as requested, this guide will focus on the corresponding 1,4-disubstituted system, 4-(4-Chlorophenyl)cyclohexanecarbaldehyde , which possesses distinct cis and trans isomers and is a common structural motif in medicinal chemistry.[1]

Introduction: The Primacy of Shape in Molecular Function

In the intricate world of pharmacology, the adage "shape is everything" holds profound truth. The specific three-dimensional arrangement of atoms in a molecule—its conformation—is critical for determining its pharmacokinetic and pharmacodynamic properties. Substituted cyclohexanes are prevalent scaffolds in pharmaceutical compounds, and their inherent conformational flexibility, primarily the equilibrium between chair forms, can significantly impact biological activity.[2]

A substituent on a cyclohexane ring can occupy one of two positions: axial or equatorial.[3] The chair conformation is the most stable arrangement for a cyclohexane ring.[4] In a process known as a ring flip, axial and equatorial positions interconvert.[2] However, these two positions are not energetically equivalent for a substituent. The equatorial position is generally more stable for bulky groups, as an axial substituent experiences destabilizing steric interactions with other axial hydrogens on the same face of the ring, a phenomenon known as 1,3-diaxial strain.[5][6] This energy difference dictates the conformational equilibrium, and understanding this balance is paramount for rational drug design.

Comparative Conformational Analysis: Cis vs. Trans Isomers

The cis and trans isomers of 4-(4-Chlorophenyl)cyclohexanecarbaldehyde are diastereomers, meaning they have the same connectivity but different spatial arrangements of their substituents.[7] This seemingly subtle difference leads to vastly different conformational landscapes and thermodynamic stabilities.

The trans-Isomer: A Model of Stability

In the trans configuration, the 4-chlorophenyl and carbaldehyde groups are on opposite sides of the cyclohexane ring.[8] This arrangement allows the molecule to adopt a chair conformation where both bulky substituents occupy equatorial positions . This diequatorial (e,e) conformer is exceptionally stable as it minimizes steric strain.

While a ring flip is theoretically possible, it would force both groups into high-energy axial positions (a,a). The resulting 1,3-diaxial interactions would be so severe that the diaxial conformer is practically non-existent at room temperature.[9] Therefore, the trans-isomer is effectively "locked" in the diequatorial conformation.

G cluster_trans trans-Isomer Equilibrium trans_ee Diequatorial (e,e) (Highly Stable) trans_aa Diaxial (a,a) (Highly Unstable) trans_ee->trans_aa

Caption: Conformational equilibrium of trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde.

The cis-Isomer: An Inherent Compromise

For the cis-isomer, both substituents are on the same side of the ring.[10] This geometry creates an unavoidable steric compromise. In any given chair conformation, one substituent must be axial while the other is equatorial (a,e). A ring flip simply inverts these positions (e,a).[9]

Because the 4-chlorophenyl group is significantly bulkier than the carbaldehyde group, the conformer that places the chlorophenyl group in the equatorial position and the aldehyde in the axial position would be slightly favored. However, regardless of the equilibrium, the cis-isomer is fundamentally less stable than the trans-isomer because it cannot avoid placing a bulky group in an axial position.

G cluster_cis cis-Isomer Equilibrium cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea G start Build Initial 3D Structures (cis and trans isomers) conf_search Perform Conformational Search (Molecular Mechanics, e.g., MMFF94) start->conf_search geom_opt Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Confirm true minima, obtain thermochemical data) geom_opt->freq_calc energy_analysis Compare Relative Energies (ΔG) (Identify most stable isomer and conformer) freq_calc->energy_analysis end Correlate with Experimental Data (NMR, X-ray) energy_analysis->end

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are grounded in established safety protocols for chlorinated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The core principle of chemical waste management is proactive risk mitigation. 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, as a chlorinated aromatic compound, is presumed to possess properties that necessitate its classification as hazardous waste. The presence of a chlorine atom on the phenyl ring can contribute to the compound's persistence in the environment and potential for ecotoxicity.[1] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[2]

Hazard Identification and Risk Assessment

Key Assumed Hazards:

  • Skin Irritation: May cause irritation upon direct contact.[3][4]

  • Serious Eye Irritation: May cause serious irritation if it comes into contact with the eyes.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Environmental Hazard: Chlorinated organic compounds are known for their potential persistence and toxicity to aquatic life.[1]

Hazard CategoryAssumed ClassificationPrimary Precaution
Skin Corrosion/Irritation Category 2Wear appropriate chemical-resistant gloves.[3]
Serious Eye Damage/Irritation Category 2Wear chemical safety goggles.[3]
Aquatic Hazard (Chronic) Likely HazardousPrevent release to the environment.[2]

Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling any chemical waste. For 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities of waste, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of open containers of this chemical, including the preparation of waste, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Gloves Chemical-Resistant Gloves End Safe Handling Achieved Gloves->End Goggles Safety Goggles Goggles->End LabCoat Lab Coat LabCoat->End FumeHood Chemical Fume Hood FumeHood->End Start Handling Chemical Waste Start->Gloves Start->Goggles Start->LabCoat Start->FumeHood

Caption: Figure 1: Mandatory PPE for Handling Halogenated Waste.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Core Principle: Halogenated organic waste must be segregated from non-halogenated organic waste.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene (HDPE) or glass).

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is clean and dry before use.

  • Label the Waste Container:

    • Properly label the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(4-Chlorophenyl)cyclohexanecarbaldehyde"

      • An approximate concentration if in a solution.

      • The primary hazard(s) (e.g., "Irritant," "Environmental Hazard").

      • The date the first waste was added.

      • Your name and laboratory information.

  • Adding Waste to the Container:

    • Always perform this task within a chemical fume hood.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.

    • Securely close the container immediately after adding waste.

Waste_Segregation_Flowchart Start Chemical Waste Generated IsHalogenated Does it contain Halogens (Cl, Br, F, I)? Start->IsHalogenated HalogenatedWaste Segregate into 'Halogenated Organic Waste' IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate into 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenatedWaste No ProperContainer Use a labeled, compatible, and sealed container. HalogenatedWaste->ProperContainer NonHalogenatedWaste->ProperContainer Disposal Arrange for disposal by a licensed hazardous waste contractor. ProperContainer->Disposal

Caption: Figure 2: Decision Flowchart for Waste Segregation.

Spill Management and Decontamination

Accidents can happen, and a prepared response is crucial to maintaining a safe laboratory environment.

In the Event of a Spill:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety officer.

  • Contain the Spill: For small spills, use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Neutralize (if applicable): For aldehydes, a neutralizing agent may be available in specialized spill kits. Follow the kit's instructions carefully.

  • Clean-Up:

    • Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Spill Debris: The container with the spill clean-up materials must be labeled as hazardous waste and include the name of the spilled chemical.

Final Disposal Pathway

The ultimate disposal of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde waste must be conducted through a licensed and approved hazardous waste disposal facility.[2][3][4] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly packaged and documented for collection by the designated waste management provider.

Key Steps for Final Disposal:

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general laboratory traffic and incompatible materials.

  • Request a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online form.

  • Documentation: Ensure all paperwork is accurately completed, detailing the contents of the waste container.

The most common method for the final destruction of chlorinated aromatic waste is high-temperature incineration in a specialized hazardous waste incinerator.[2] This process is designed to break down the complex organic molecules into simpler, less harmful compounds under controlled conditions.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a cornerstone of professional scientific conduct. By adhering to the procedures outlined in this guide for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, you are not only ensuring your personal safety and that of your colleagues but also contributing to the broader goal of environmental stewardship. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • U.S. Environmental Protection Agency. (2025, October 15). N'-(4-Chlorophenyl)-N,N-dimethylthiourea Env. Fate/Transport.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Chlorophenyl methyl sulfone Env. Fate/Transport.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid.
  • Tchounwou, P. B., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 16(23), 4635.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-(4-Chlorophenyl)cyclohexanecarbonitrile.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Cyclohexanecarboxaldehyde.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Scribd. (n.d.). Safety Data Sheet: 4-Chlorophenyl Acid.
  • Environmental Toxicology and Chemistry. (n.d.). Toxic effects of pollutants on the mineralization of 4‐chlorophenol and benzoate in methanogenic river sediment.
  • Becton, Dickinson and Company. (2019, August 28). Material Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, April 30). Safety Data Sheet: 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture).
  • University of Hertfordshire. (2025, July 28). 4-chlorophenol.
  • Hitchman, M. L., et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423-430.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance.
  • HazWasteOnline™. (2023, September 11). Waste Classification Report.
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  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. As a trusted partner in your research, we aim to provide value...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 1-(4-Chlorophenyl)cyclohexanecarbaldehyde. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This guide is structured from a risk-assessment perspective, explaining the causality behind each recommendation to empower you with the knowledge to maintain a safe laboratory environment.

Hazard Assessment: A Structurally-Informed Approach

  • Aldehyde Group: Aldehydes as a class are known irritants and sensitizers. The parent compound, cyclohexanecarboxaldehyde, is documented as causing skin, eye, and respiratory irritation and is also a flammable liquid.[1]

  • Chlorinated Phenyl Group: Chlorinated aromatic compounds can cause skin and eye irritation.[2]

  • Analogous Compounds: Data for structurally similar molecules, such as 1-(4-Chlorophenyl)cyclohexanecarboxylic acid and its isomers, consistently indicate that they cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4][5]

Based on this evidence, it is prudent to treat 1-(4-Chlorophenyl)cyclohexanecarbaldehyde as a hazardous substance with the following presumed risks:

  • Causes skin irritation.

  • Causes serious eye irritation or damage.

  • May cause respiratory tract irritation.

  • May be harmful if swallowed.

  • Potential for flammability.

This assessment forms the logical foundation for the PPE recommendations that follow.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to remember the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are:

  • Elimination/Substitution: Using a less hazardous chemical if possible.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the primary engineering control is a certified chemical fume hood .[6][7] All weighing, transferring, and handling of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde should be performed within a fume hood to minimize inhalation exposure.[6][7]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): When exposure cannot be eliminated through other means, PPE is mandatory.

Core PPE Requirements

The minimum PPE for handling 1-(4-Chlorophenyl)cyclohexanecarbaldehyde is outlined below. This equipment must be worn at all times when working with the compound.

Eye and Face Protection

The aldehyde and chlorophenyl groups pose a significant risk of serious eye irritation or damage upon contact.

  • Mandatory Equipment: Chemical splash goggles that form a seal around the eyes and conform to ANSI Z87.1 standards are required.[7] Standard safety glasses with side shields are insufficient as they do not protect from splashes from all angles.[5][8]

  • High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or potential for splashing, a full-face shield must be worn in addition to chemical splash goggles .[7]

Skin and Body Protection

Given the high likelihood of skin irritation, comprehensive body protection is necessary.

  • Laboratory Coat: A chemical-resistant lab coat, preferably with long sleeves and elastic cuffs, must be worn and kept fully buttoned.[7]

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled. Clothing should be made of natural fibers like cotton, as synthetic fabrics can melt and adhere to the skin upon chemical contact or in a fire.[7]

  • Apron: For large-scale work or tasks with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.

Hand Protection (Gloves)

Selecting the correct gloves is critical, as no single glove material is impervious to all chemicals.

  • Recommended Material: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals, including aldehydes.[6]

  • Inspection and Use: Always inspect gloves for tears or pinholes before use.[9] Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Double Gloving: For prolonged handling or when immersion is possible, double-gloving is recommended to provide an extra layer of protection.

  • Contamination: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands. Dispose of contaminated gloves as hazardous waste.[7]

The following table summarizes the core PPE requirements.

Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield over Goggles
Body Long-Sleeved Lab Coat, Long Pants, Closed-Toe ShoesChemical-Resistant Apron over Lab Coat
Hands Nitrile GlovesDouble-Gloving with Nitrile Gloves

Respiratory Protection

If all work is conducted within a properly functioning chemical fume hood, respiratory protection is typically not required.[6] However, a NIOSH-approved respirator with an organic vapor cartridge must be used if:

  • Engineering controls (fume hood) are not available or are malfunctioning.

  • There is a large-scale spill outside of a fume hood.

  • Symptoms of respiratory irritation occur.[10]

All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as required by OSHA.

Operational Plan: PPE Procedures and Disposal

Proper procedure is as important as the equipment itself. The following workflow ensures safety throughout the handling process.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Work Handle Chemical in Fume Hood Don3->Work Doff1 1. Gloves (First) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Wash1 Wash Hands Thoroughly Doff1->Wash1 If hands are contaminated Doff3 3. Eye Protection Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Disposal of Contaminated PPE

Proper disposal prevents secondary contamination and ensures compliance with environmental regulations.

  • Gloves: Contaminated gloves must be disposed of immediately in a designated hazardous waste container.[7] Do not discard them in regular trash.

  • Disposable Lab Coats/Aprons: If grossly contaminated, these items should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's established procedures before storage.

Emergency Plan: In Case of Exposure

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

By adhering to these scientifically-grounded procedures, you can effectively mitigate the risks associated with handling 1-(4-Chlorophenyl)cyclohexanecarbaldehyde, ensuring a safer and more productive research environment.

References

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  • BenchChem. (2025). Personal protective equipment for handling N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • BenchChem. (2025). Personal protective equipment for handling 1-(4-Chlorophenyl)prop-2-yn-1-one. BenchChem.
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  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclohexanecarboxaldehyde. Fisher Scientific.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • Sigma-Aldrich. (2025, November 6).
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